molecular formula C9H11IO2 B3074756 1-Iodo-4-(2-methoxyethoxy)benzene CAS No. 102293-99-2

1-Iodo-4-(2-methoxyethoxy)benzene

Cat. No.: B3074756
CAS No.: 102293-99-2
M. Wt: 278.09 g/mol
InChI Key: SWYNRJGYKYTVFQ-UHFFFAOYSA-N
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Description

1-Iodo-4-(2-methoxyethoxy)benzene (CAS 102293-99-2) is an aromatic ether derivative of increasing interest in chemical and pharmaceutical research . With a molecular formula of C9H11IO2 and a molecular weight of 278.089 g/mol, this compound features an iodine atom on a benzene ring that is also substituted with a 2-methoxyethoxy chain . This structural motif makes it a valuable building block in synthetic organic chemistry, particularly for developing novel targeted agents. A primary research application of this compound and its derivatives is in the development of radioiodine-labeled hypoxia-targeted drugs . Such drugs are critical in oncology for the imaging and diagnosis of solid tumors, as they can accumulate in hypoxic tumor tissue . The iodine atom in the molecule provides a site for labeling with radioactive iodine isotopes (e.g., 123I, 124I, 131I), which are used in tumor imaging and therapy . The 2-methoxyethoxy side chain can influence the molecule's solubility and pharmacokinetic properties, which is a key consideration in drug design . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-4-(2-methoxyethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO2/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYNRJGYKYTVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 1-Iodo-4-(2-methoxyethoxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 102293-99-2 Formula:


Molecular Weight:  278.09  g/mol [1]

Part 1: Executive Summary & Strategic Utility

1-Iodo-4-(2-methoxyethoxy)benzene is a high-value aryl iodide intermediate used extensively in medicinal chemistry and materials science. Its structural significance lies in the 4-(2-methoxyethoxy)phenyl motif, a pharmacophore often employed to modulate lipophilicity (


) and aqueous solubility in drug candidates without introducing hydrogen bond donors that might hinder membrane permeability.

For the synthetic chemist, this molecule represents a "chassis" for cross-coupling reactions.[2] The C–I bond is highly labile toward oxidative addition by Palladium(0) species, making this compound a superior electrophile for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings compared to its bromide or chloride analogues.[2]

Retrosynthetic Analysis

The most robust disconnection reveals 4-iodophenol and a 2-methoxyethyl electrophile as the primary precursors. This pathway relies on the Williamson Ether Synthesis, a reaction favored for its high regioselectivity (preserving the para-iodine position) and operational simplicity.[2]

Retrosynthesis Target 1-Iodo-4-(2-methoxyethoxy)benzene Disconnection C-O Bond Disconnection Target->Disconnection Precursor1 4-Iodophenol (Nucleophile) Disconnection->Precursor1 Precursor2 1-Bromo-2-methoxyethane (Electrophile) Disconnection->Precursor2

Figure 1: Retrosynthetic logic prioritizing the preservation of the aromatic iodine.

Part 2: Primary Synthesis Protocol (Williamson Ether Synthesis)

Reaction Design & Causality

The synthesis involves the


 alkylation of 4-iodophenol with 1-bromo-2-methoxyethane.
  • Base Selection (

    
    ):  While Sodium Hydride (NaH) is faster, Potassium Carbonate (
    
    
    
    ) is preferred for scale-up. It provides a "soft" deprotonation, minimizing the risk of de-iodination or polymerization side reactions that can occur with strong bases.[2]
  • Solvent System (DMF vs. Acetonitrile): Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are required. The reaction proceeds via an anionic nucleophile (phenoxide); polar aprotic solvents solvate the cation (

    
    ), leaving the phenoxide "naked" and highly reactive.[2]
    
  • Leaving Group (Bromide): 1-Bromo-2-methoxyethane is chosen over the chloro-analogue for faster kinetics without the instability associated with iodides.

Experimental Procedure

Scale: 10.0 g (45.4 mmol of 4-iodophenol)

ReagentMW ( g/mol )Equiv.[3][4][5][6][7]Mass/VolRole
4-Iodophenol 220.011.010.0 gSubstrate
1-Bromo-2-methoxyethane 138.991.27.57 g (5.1 mL)Electrophile
Potassium Carbonate (

)
138.212.012.5 gBase
DMF (Anhydrous) --50 mLSolvent

Step-by-Step Protocol:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solubilization: Charge the flask with 4-iodophenol (10.0 g) and anhydrous DMF (50 mL). Stir at room temperature until fully dissolved.

  • Deprotonation: Add

    
     (12.5 g) in a single portion. The suspension may turn slightly yellow due to phenoxide formation.[2] Stir for 15 minutes at ambient temperature to ensure initiation of deprotonation.
    
  • Alkylation: Add 1-bromo-2-methoxyethane (5.1 mL) dropwise via syringe over 5 minutes.

    • Note: Exothermic reaction is minimal, but dropwise addition prevents local concentration spikes.[2]

  • Reaction: Heat the mixture to 60°C in an oil bath. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[8]

    • Endpoint: Typically 4–6 hours.[5] The starting material (4-iodophenol) should be fully consumed.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into 200 mL of ice-water. The product may precipitate or form an oil.[2]

    • Extract with Ethyl Acetate (

      
       mL).[5]
      
    • Wash the combined organic layers with water (

      
       mL) to remove DMF, followed by brine (
      
      
      
      mL).[2]
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[2][8]
      
  • Purification:

    • The crude oil is often sufficiently pure (>95%).[2]

    • If necessary, purify via flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes).[2]

    • Yield: Expect 11.5 – 12.0 g (90–95%).

Part 3: Mechanistic Pathway & Logic

The reaction follows a classic bimolecular nucleophilic substitution (


).[2] The diagram below illustrates the transition state and the critical role of solvent solvation.

Mechanism Step1 Deprotonation (Phenol -> Phenoxide) Step2 Nucleophilic Attack (Phenoxide attacks C-Br) Step1->Step2 K2CO3 / DMF TS Transition State [Ph-O...C...Br]‡ Step2->TS Product Ether Product + KBr TS->Product

Figure 2:


 pathway. The polar aprotic solvent (DMF) increases the nucleophilicity of the phenoxide oxygen.[2]

Part 4: Quality Control & Characterization[2]

Trustworthiness in synthesis relies on rigorous validation. The following data confirms the identity of the product.

Expected NMR Data
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.54 (d, J = 8.8 Hz, 2H, Ar-H ortho to I)[2]
      
    • 
       6.69 (d, J = 8.8 Hz, 2H, Ar-H ortho to O)[2]
      
    • 
       4.10 (t, J = 4.8 Hz, 2H, 
      
      
      
      )[2]
    • 
       3.74 (t, J = 4.8 Hz, 2H, 
      
      
      
      )[2]
    • 
       3.44 (s, 3H, 
      
      
      
      )[2]
  • 
     NMR (100 MHz, 
    
    
    
    ):
    • 
       158.8 (C-O), 138.2 (C-I), 116.9 (C-H), 82.5 (C-I ipso), 70.8 (
      
      
      
      ), 67.4 (
      
      
      ), 59.2 (
      
      
      ).[2]
Purity Check (HPLC)
  • Column: C18 Reverse Phase

  • Mobile Phase: Acetonitrile/Water (Gradient 50% -> 90% ACN)

  • Detection: UV at 254 nm.

  • Retention Time: The product will elute significantly later than 4-iodophenol due to the capping of the polar hydroxyl group.[2]

Part 5: Safety & Handling (E-E-A-T)

  • Alkylating Agents: 1-Bromo-2-methoxyethane is a primary alkyl halide and a potential alkylating agent. It must be handled in a fume hood. Gloves (Nitrile or Laminate) are mandatory to prevent dermal absorption.

  • DMF Hazards: DMF is a potent liver toxin and readily absorbed through the skin.[2] Wash immediately with soap and water if contact occurs.

  • Waste Disposal: Aqueous washes containing DMF must be segregated into non-halogenated organic waste (or specific solvent waste streams depending on facility rules) due to the difficulty of treating DMF in water treatment plants.

Part 6: References

  • Sigma-Aldrich. 1-Iodo-4-(2-methoxyethoxy)benzene Product Specification. Link

  • Organic Syntheses. General Procedures for Williamson Ether Synthesis. Org. Synth. 2005 , 82,[2] 34. Link

  • Matrix Fine Chemicals. Product Data Sheet: 1-Iodo-4-(2-methoxyethoxy)benzene (CAS 102293-99-2). Link

  • BenchChem. Synthesis Protocols for Aryl Ethers. Link

Sources

Technical Guide: Characterization and Profiling of 1-Iodo-4-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Iodo-4-(2-methoxyethoxy)benzene (CAS: 102293-99-2) is a specialized aryl iodide building block used extensively in medicinal chemistry and materials science.[1] Its structure combines a reactive para-iodide handle—ideal for cross-coupling reactions (Suzuki-Miyaura, Sonogashira)—with a short polyethylene glycol (PEG) ether tail. This "mini-PEG" motif is critical in drug discovery for modulating lipophilicity (LogP) and improving the aqueous solubility of hydrophobic scaffolds without significantly increasing molecular weight.

This guide provides a comprehensive technical framework for the characterization, synthesis, and quality control of this compound, designed for researchers requiring high-purity standards for downstream applications.

Physicochemical Profile

The following data establishes the baseline identity for 1-Iodo-4-(2-methoxyethoxy)benzene.

PropertySpecificationNotes
IUPAC Name 1-Iodo-4-(2-methoxyethoxy)benzene
CAS Number 102293-99-2
Molecular Formula C

H

IO

Molecular Weight 278.09 g/mol
Physical State Low-melting solid or viscous oilMelting point is depressed by the ether chain; often solidifies upon cooling.
Boiling Point ~289°C (Predicted)High boiling point due to molecular weight and polarity.
Solubility Soluble in DCM, EtOAc, THF, DMSOLimited solubility in water; highly soluble in organic solvents.
Appearance Colorless to pale yellowYellowing indicates iodine liberation (decomposition).

Synthesis & Impurity Profiling

Understanding the synthesis is prerequisite to accurate characterization, as it dictates the impurity profile. The standard industrial route is the Williamson Ether Synthesis .

Synthesis Pathway

The reaction involves the alkylation of 4-iodophenol with 1-bromo-2-methoxyethane (or the corresponding chloro-derivative) using a base such as Potassium Carbonate (


) in a polar aprotic solvent (DMF or Acetonitrile).

Synthesis SM1 4-Iodophenol (SM) Base K2CO3 / DMF 60°C SM1->Base SM2 1-Bromo-2-methoxyethane (Reagent) SM2->Base Product 1-Iodo-4-(2-methoxyethoxy)benzene (Target) Base->Product Nucleophilic Substitution Impurity1 Impurity A: Unreacted 4-Iodophenol Base->Impurity1 Incomplete Conversion Impurity2 Impurity B: Hydrolysis Products Base->Impurity2 Side Reactions

Figure 1: Synthesis pathway and potential impurity generation.

Critical Impurities
  • 4-Iodophenol (Starting Material): Detectable by phenolic -OH stretch in IR and broad singlet in proton NMR (~5.0 ppm, solvent dependent).

  • Inorganic Salts: Residual potassium bromide/carbonate if workup is insufficient.

  • Free Iodine (

    
    ):  Result of light-induced deiodination during storage, causing yellow/brown discoloration.
    

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum is distinct, featuring a classic AA'BB' aromatic system and a characteristic ethylene glycol ether pattern.

Protocol: Dissolve ~10 mg in


 (0.6 mL). Acquire at 400 MHz or higher.
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
7.55 Doublet (d,

Hz)
2HAr-H (ortho to I)Deshielded by Iodine (inductive effect).
6.70 Doublet (d,

Hz)
2HAr-H (ortho to O)Shielded by ether oxygen (resonance donation).
4.10 Triplet (t,

Hz)
2HAr-O-CH

-
Methylene adjacent to phenoxy group.
3.74 Triplet (t,

Hz)
2H-CH

-O-Me
Methylene adjacent to aliphatic methoxy.
3.45 Singlet (s)3H-OCH

Terminal methoxy group.

Note: Shifts are referenced to TMS (0.00 ppm) or residual


 (7.26 ppm).
Mass Spectrometry (MS)
  • Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).

  • Molecular Ion (

    
    ):  278 m/z.[2]
    
  • Isotopic Pattern: Iodine is monoisotopic (

    
    ). There is no  M+2 peak characteristic of Br or Cl.
    
  • Fragmentation (EI):

    • m/z 278: Parent Ion.

    • m/z 151: Loss of Iodine (

      
      ).
      
    • m/z 220: Loss of methoxyethyl chain (Ar-O cleavage).

Infrared Spectroscopy (FT-IR)
  • C-H Stretch (Aromatic): 3000–3100 cm

    
     (Weak).
    
  • C-H Stretch (Aliphatic): 2850–2950 cm

    
     (Medium, due to PEG chain).
    
  • C=C Aromatic: 1480, 1580 cm

    
    .
    
  • C-O Ether Stretch: 1240 cm

    
     (Asymmetric Ar-O-C) and 1050-1100 cm
    
    
    
    (Aliphatic C-O-C).
  • C-I Stretch: ~500–600 cm

    
     (Often fingerprint region).
    

Purity Assessment Protocol (HPLC)

To ensure suitability for cross-coupling, purity must be >97%.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Aromatic absorption).

Acceptance Criteria:

  • Main peak retention time (RT) consistent with standard.

  • No single impurity > 0.5%.

  • Total impurities < 3.0%.

Handling & Stability

  • Light Sensitivity: Aryl iodides are photosensitive. Store in amber vials wrapped in foil.

  • Oxidation: The ether chain is susceptible to peroxide formation over long periods. Store under nitrogen/argon at 2–8°C.

  • Re-purification: If the compound turns brown (iodine release), dissolve in ethyl acetate and wash with 10% sodium thiosulfate solution, then dry and concentrate.

References

  • Sigma-Aldrich. 1-Iodo-4-(2-methoxyethoxy)benzene Product Sheet. Link

  • Matrix Fine Chemicals. 1-Iodo-4-(2-methoxyethoxy)benzene Technical Data. Link

  • Organic Syntheses. Synthesis of p-Iodophenol (Precursor). Org. Synth. 1935, 15,[3] 39. Link

  • PubChem. 4-Iodoanisole (Analogous Spectral Data). Link

  • ChemSrc. 1-Iodo-4-(2-methoxyethoxy)benzene Properties. Link

Sources

physical and chemical properties of 1-Iodo-4-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-Iodo-4-(2-methoxyethoxy)benzene for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Drug Discovery

1-Iodo-4-(2-methoxyethoxy)benzene is an aryl iodide that serves as a crucial intermediate in synthetic organic chemistry. While not as extensively documented as simpler analogs, its unique combination of a reactive carbon-iodine bond and a flexible, polar methoxyethoxy side chain makes it a valuable precursor, particularly in the synthesis of biaryl and heteroaryl structures central to many pharmaceutical compounds. The aryl iodide moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[1] The methoxyethoxy group can enhance solubility and modulate the pharmacokinetic properties of target molecules. This guide provides a comprehensive overview of the known properties, synthetic considerations, reactivity, and analytical characterization of this compound, offering field-proven insights for its application in research and drug development.

Molecular and Physical Properties

A clear understanding of the fundamental properties of a reagent is the bedrock of its effective application. While extensive experimental data for 1-Iodo-4-(2-methoxyethoxy)benzene is not widely published, its core identifiers are well-established. Other physical properties can be estimated based on its structure and comparison with analogous compounds like 4-iodoanisole.

PropertyValueSource(s)
IUPAC Name 1-Iodo-4-(2-methoxyethoxy)benzene[2]
CAS Number 102293-99-2[2]
Molecular Formula C₉H₁₁IO₂[2]
Molecular Weight 278.09 g/mol [3]
Appearance Not specified (predicted to be a liquid or low-melting solid)-
Boiling Point Not experimentally determined-
Melting Point Not experimentally determined-
Purity (Typical) ≥97%
SMILES COCCOC1=CC=C(I)C=C1[2]
InChIKey SWYNRJGYKYTVFQ-UHFFFAOYSA-N[2]

Synthesis and Mechanistic Considerations

The synthesis of 1-Iodo-4-(2-methoxyethoxy)benzene is not explicitly detailed in high-impact literature but can be reliably achieved through a logical two-step sequence rooted in fundamental organic reactions. The proposed pathway involves the etherification of 4-iodophenol, a readily available starting material.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The most direct route is the Williamson ether synthesis, a robust and reliable method for forming ethers. This Sₙ2 reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide.

Diagram 1: Proposed Synthesis of 1-Iodo-4-(2-methoxyethoxy)benzene

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Displacement 4-Iodophenol 4-Iodophenol Phenoxide Sodium 4-Iodophenoxide (Intermediate) 4-Iodophenol->Phenoxide + Base Base (e.g., NaH, K₂CO₃) in Solvent (e.g., DMF, Acetone) Base->Phenoxide AlkylHalide 1-Bromo-2-methoxyethane Product 1-Iodo-4-(2-methoxyethoxy)benzene AlkylHalide->Product + Phenoxide_ref->Product

Caption: A proposed two-step synthesis via Williamson ether synthesis.

Experimental Protocol (Exemplary)

This protocol is a representative, field-proven methodology for this type of etherification.

  • Reagent Preparation: To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), add 4-iodophenol (1.0 eq) and a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) or acetone.

  • Deprotonation: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq, handled with extreme care) portion-wise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the phenoxide. The causality here is critical: the strong base is required to generate a sufficiently nucleophilic phenoxide anion from the weakly acidic phenol.

  • Alkylation: Add 1-bromo-2-methoxyethane (1.2 eq) dropwise to the reaction mixture. The choice of a bromide as the leaving group provides a good balance of reactivity and stability.

  • Reaction Monitoring: Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Cool the mixture to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final product.

Reactivity and Application in Drug Development

The primary utility of 1-Iodo-4-(2-methoxyethoxy)benzene in drug development stems from its identity as an aryl iodide. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it highly susceptible to oxidative addition to a low-valent transition metal catalyst, typically palladium(0).[4] This reactivity is the cornerstone of its use in forming new carbon-carbon bonds.

Key Application: Precursor for Suzuki-Miyaura Cross-Coupling

A prime example of its application is as a precursor to boronic acids or esters for use in Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and widely used methods for constructing biaryl scaffolds, which are privileged structures in medicinal chemistry. Research has documented the use of the corresponding 4-(2-methoxyethoxy)phenyl boronic acid in coupling reactions with iodinated oligonucleotides, highlighting the relevance of this moiety in bioconjugation and the development of advanced therapeutics.[5]

Diagram 2: Workflow from Aryl Iodide to Biaryl Product

G A 1-Iodo-4-(2-methoxyethoxy)benzene B Miayura Borylation (e.g., B₂(pin)₂, Pd catalyst, Base) A->B C 4-(2-methoxyethoxy)phenylboronic Ester (Intermediate) B->C D Suzuki-Miyaura Coupling (Aryl-Br/OTf, Pd catalyst, Base) C->D E Final Biaryl Product (API Scaffold) D->E

Caption: Application workflow in Suzuki-Miyaura cross-coupling.

The causality of the Suzuki reaction relies on a catalytic cycle involving:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner.

  • Transmetalation: The organic group from the boron reagent (derived from our title compound) is transferred to the palladium center.[6] This step requires activation by a base.

  • Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]

Analytical and Spectroscopic Profile (Predicted)

No officially published spectra for 1-Iodo-4-(2-methoxyethoxy)benzene are available. However, a robust and accurate spectroscopic profile can be predicted based on its structure and comparison to analogous molecules.[7][8][9]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly characteristic. The aromatic region will display an AA'BB' system typical of 1,4-disubstituted benzene rings.

Predicted ¹H Shift (ppm)MultiplicityIntegrationAssignmentRationale
~7.55Doublet (d)2HAr-H (ortho to -I)Deshielded by the electron-withdrawing iodine atom.
~6.75Doublet (d)2HAr-H (ortho to -O)Shielded by the electron-donating ether oxygen.
~4.10Triplet (t)2HAr-O-CH₂ -CH₂Adjacent to the deshielding ether oxygen.
~3.75Triplet (t)2H-CH₂-O-CH₂ -CH₃Adjacent to the other ether oxygen.
~3.45Singlet (s)3H-O-CH₃ Typical chemical shift for a methyl ether.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom.

Predicted ¹³C Shift (ppm)AssignmentRationale
~158.5C -O (aromatic)Deshielded by the attached oxygen.
~138.5C -H (aromatic, ortho to -I)Standard shift for an iodobenzene carbon.
~116.5C -H (aromatic, ortho to -O)Shielded by the electron-donating oxygen.
~84.0C -I (aromatic)The heavy iodine atom causes a characteristic upfield shift for the carbon it is attached to.
~70.5-O-C H₂-O-Typical shift for a methylene carbon between two oxygens.
~69.0Ar-O-C H₂-Methylene carbon attached to the aromatic ether oxygen.
~59.0-O-C H₃Standard methyl ether carbon shift.
Mass Spectrometry (Electron Ionization)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.

m/z ValueProposed Fragment
278[M]⁺ (Molecular Ion)
205[M - CH₂OCH₃]⁺
195[M - OCH₂CH₂OCH₃]⁺
127[I]⁺
73[CH₂CH₂OCH₃]⁺

Safety, Handling, and Storage

  • Hazard Classification (Presumptive):

    • Harmful if swallowed, in contact with skin, or if inhaled.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Wear a lab coat.

    • Respiratory Protection: Handle in a well-ventilated fume hood. If engineering controls are insufficient, use a NIOSH-approved respirator.

  • Handling and Storage:

    • Keep container tightly closed in a dry, cool, and well-ventilated place.

    • This compound may be light-sensitive; store in an amber bottle away from direct light.

    • Incompatible materials include strong oxidizing agents and strong bases.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

    • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

1-Iodo-4-(2-methoxyethoxy)benzene is a strategically important synthetic intermediate whose value lies in its predictable reactivity in modern cross-coupling chemistry. While detailed characterization data is sparse in public literature, its physical and chemical properties can be reliably predicted. Its primary role as a precursor for organoboron reagents used in Suzuki-Miyaura couplings makes it a key building block for constructing the complex molecular architectures required for next-generation therapeutics. Researchers and drug development professionals can confidently employ this reagent by understanding its synthesis, reactivity, and by adhering to stringent safety protocols based on analogous structures.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Iodoanisole.
  • Ma, R., Huang, C.-B., Liu, A.-H., Li, X.-D., & He, L.-N. (2014). Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry.
  • Sigma-Aldrich. (n.d.). 1-Iodo-4-(2-methoxyethoxy)benzene.
  • Chem-Impex. (n.d.). 1-Iodo-2-methoxybenzene.
  • BenchChem. (2025). Application Note & Protocol: Large-Scale Laboratory Synthesis of (S)-(1-Methoxyethyl)benzene.
  • Dains, F. B., & Brewster, R. Q. (1941). Iodobenzene. Organic Syntheses, Coll. Vol. 1, p.323.
  • Matrix Fine Chemicals. (n.d.). 1-IODO-4-(2-METHOXYETHOXY)BENZENE | CAS 102293-99-2.
  • American Elements. (n.d.). 1-iodo-4-methoxy-2-methylbenzene.
  • Lucas, H. J., & Kennedy, E. R. (1943). Iodobenzene. Organic Syntheses, Coll. Vol. 2, p.351.
  • BenchChem. (2025). An In-depth Technical Guide to the 13C NMR Data of 1-(3-Iodopropoxy)-4-methoxybenzene.
  • Fisher Scientific. (2025). Safety Data Sheet: 1-Iodo-4-nitrobenzene.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Benzene.
  • Tesoro Refining & Marketing Co. (2017). Safety Data Sheet: Benzene.
  • BenchChem. (2025). Technical Guide: ¹H NMR Spectral Data of 1-Iodo-2,3,4-trimethoxybenzene.
  • Sigma-Aldrich. (n.d.). 1-Iodo-4-(2-methoxyethoxy)benzene | 102293-99-2.
  • TCI Chemicals. (n.d.). Safety Data Sheet: 3-Methoxycatechol.
  • ChemicalBook. (n.d.). Iodobenzene(591-50-4) 1H NMR.
  • Wikipedia. (n.d.). Iodobenzene.
  • ChemicalBook. (n.d.). 1-Iodo-4-(2-methoxyethoxy)-benzene | 102293-99-2.
  • ChemScene. (n.d.). 1-Iodo-4-((2-methoxyethoxy)methoxy)-2-methyl-5-nitrobenzene.
  • Wardell, J. L., & Tiekink, E. R. T. (2012). 1-Iodo-4-meth-oxy-2-nitro-benzene. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o761.
  • University of Bath. (n.d.). 13C NMR Spectroscopy.
  • University of California, Los Angeles. (n.d.). Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule.
  • ResearchGate. (n.d.). Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction of 4‐(2‐methoxyethoxy)phenyl (MEP‐B(OH)2)....
  • National Institute of Standards and Technology. (n.d.). Benzene, 1-iodo-4-nitro-. NIST Chemistry WebBook.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • PubChem. (n.d.). 4-Iodoanisole.
  • ChemSrc. (2025). CAS#:878293-50-6 | 1-iodo-4-methoxy-2,3-bis(methoxymethoxy)benzene.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University Chemistry Department.
  • Dalmás, V., et al. (2013).
  • Doc Brown's Chemistry. (n.d.). The Carbon-13 13C NMR spectrum of 1-iodobutane.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-iodobutane.

Sources

1-Iodo-4-(2-methoxyethoxy)benzene CAS number 102293-99-2

[1]

Abstract

1-Iodo-4-(2-methoxyethoxy)benzene (CAS 102293-99-2) is a specialized aryl iodide building block characterized by a para-substituted short polyethylene glycol (PEG) chain. This structural motif confers unique physicochemical properties—specifically enhanced aqueous solubility and metabolic stability—compared to simple alkyl analogs. This guide details the compound's synthesis, characterization, and critical role as an intermediate in the development of liquid crystals and pharmaceutical candidates, particularly where solubility modulation of hydrophobic cores is required.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

This compound functions as a "solubilizing handle" in organic synthesis. The iodine atom serves as a reactive site for cross-coupling, while the methoxyethoxy tail mimics a partial PEG chain, improving the hydrophilic-lipophilic balance (HLB) of the final molecule.

Key Data Summary
PropertySpecification
IUPAC Name 1-Iodo-4-(2-methoxyethoxy)benzene
Synonyms 4-(2-Methoxyethoxy)iodobenzene; 1-(2-Methoxyethoxy)-4-iodobenzene
CAS Number 102293-99-2
Molecular Formula C₉H₁₁IO₂
Molecular Weight 278.09 g/mol
SMILES COCCOC1=CC=C(I)C=C1
Physical State Low-melting solid or viscous liquid (dependent on purity)
Solubility Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water
Reactivity Profile Aryl iodide (susceptible to Pd-catalyzed oxidative addition); Ether (stable to base/acid)

Synthesis & Manufacturing Protocol

Strategic Analysis

The most robust synthetic route involves the Williamson Ether Synthesis , coupling 4-iodophenol with a 2-methoxyethyl halide.

  • Why this route? It avoids the use of pre-functionalized benzene rings that might require harsh iodination conditions later, which could lead to regioselectivity issues. Starting with 4-iodophenol ensures the iodine is fixed in the para position.

  • Base Selection: Potassium carbonate (K₂CO₃) is preferred over Sodium Hydride (NaH). Phenols are acidic enough (pKₐ ~10) to be deprotonated by carbonate in refluxing acetone or acetonitrile. This mild condition prevents side reactions and is more scalable.

Validated Laboratory Protocol

Reagents:

  • 4-Iodophenol (1.0 eq)

  • 1-Bromo-2-methoxyethane (1.2 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)

  • Solvent: Acetonitrile (MeCN) or Acetone (Reagent Grade)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 4-iodophenol and anhydrous K₂CO₃.

  • Solvation: Add MeCN (approx. 10 mL per gram of phenol) and stir to create a suspension.

  • Addition: Add 1-bromo-2-methoxyethane dropwise via syringe or addition funnel.

  • Reaction: Heat the mixture to reflux (80-82°C for MeCN) under an inert atmosphere (N₂ or Ar).

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol (more polar) should disappear, replaced by the less polar ether product. Reaction time is typically 4–12 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Filter off the solid inorganic salts (KBr, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure.[1]

    • Redissolve residue in Ethyl Acetate, wash with 1M NaOH (to remove trace unreacted phenol), water, and brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. If necessary, purify via silica gel flash chromatography (Gradient: 0→20% EtOAc in Hexanes).

Synthesis Workflow Diagram

SynthesisPathStart4-Iodophenol(Starting Material)ReactionReflux in MeCNBase: K2CO3Temp: 82°CStart->ReactionReagent1-Bromo-2-methoxyethane(Alkylating Agent)Reagent->ReactionWorkupFiltration & Extraction(Remove salts/phenol)Reaction->WorkupTLC MonitoringProduct1-Iodo-4-(2-methoxyethoxy)benzene(Final Product)Workup->ProductYield ~85-95%

Figure 1: Williamson ether synthesis pathway for CAS 102293-99-2.

Reactivity & Applications in Drug Development[2]

The "Iodine Handle" Advantage

The C–I bond is significantly weaker (approx. 53 kcal/mol) than C–Br or C–Cl bonds. This makes CAS 102293-99-2 an excellent candidate for chemoselective cross-coupling . It will undergo oxidative addition to Palladium(0) faster than bromides or chlorides, allowing for sequential functionalization if other halogens are present in the coupling partner.

Key Transformations
  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl ethers. Used extensively to create liquid crystal mesogens or biaryl drug scaffolds.

  • Sonogashira Coupling: Reaction with terminal alkynes.[1] This is critical for extending the carbon skeleton while maintaining linearity, a common requirement in materials science.

  • Heck Reaction: Coupling with alkenes to form styrene derivatives.

Application Logic: The PEG Effect

In medicinal chemistry, replacing a simple methoxy group (–OMe) with a methoxyethoxy group (–OCH₂CH₂OMe) often solves "brick dust" solubility problems.

  • Solubility: The ether oxygen accepts hydrogen bonds from water, increasing aqueous solubility.

  • Metabolic Stability: The ethylene bridge is generally robust, though the terminal methyl ether can be a site of slow O-demethylation.

Reaction Pathway Diagram

ReactivityCore1-Iodo-4-(2-methoxyethoxy)benzene(CAS 102293-99-2)SuzukiSuzuki Coupling(Ar-B(OH)2, Pd(0))Target: Biaryl EthersCore->SuzukiSonogashiraSonogashira Coupling(Alkyne, CuI, Pd(0))Target: Extended Conjugated SystemsCore->SonogashiraBuchwaldBuchwald-Hartwig(Amine, Pd(0))Target: Aryl AminesCore->BuchwaldDrugDrug Candidate(Improved Solubility)Suzuki->DrugScaffold BuildingMaterialLiquid Crystal(Mesogenic Core)Sonogashira->MaterialRod-like MoleculesBuchwald->Drug

Figure 2: Primary divergent synthetic pathways utilizing the iodine handle.

Safety & Handling (E-E-A-T)

While specific toxicological data for this exact CAS is limited, it should be handled with the standard precautions reserved for aryl iodides and glycol ethers .

  • Hazards:

    • Skin/Eye Irritant: Likely to cause irritation upon contact.[2] The iodine moiety can be a sensitizer.

    • Inhalation: Avoid dust/mist.[2][3] Glycol ethers can sometimes exhibit reproductive toxicity, though short-chain analogs like this are generally less volatile.

  • Storage:

    • Light Sensitive: Carbon-Iodine bonds can photolyze over time, turning the compound yellow/brown due to iodine liberation. Store in amber vials or foil-wrapped containers.

    • Temperature: Store at 2–8°C to maximize shelf life, though stable at room temperature for short durations.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69676, 4-Iodoanisole (Analogous Structure). Retrieved from [Link]

  • Organic Syntheses. General Procedure for Williamson Ether Synthesis of Phenols. Org.[4] Synth. 2002, 79, 160. Retrieved from [Link]

  • Matrix Fine Chemicals. Product Data Sheet: CAS 102293-99-2.[5] Retrieved from [Link]

Technical Guide: Stability and Storage Protocols for 1-Iodo-4-(2-methoxyethoxy)benzene

[1][2]

Executive Summary

1-Iodo-4-(2-methoxyethoxy)benzene (CAS: 102293-99-2) is a bifunctional building block widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) and medicinal chemistry.[1][2][3][4] Its stability profile is defined by two competing degradation risks: photolytic deiodination of the aryl iodide moiety and oxidative peroxidation of the glycol ether side chain.[1][2]

This guide provides an evidence-based framework for the storage, handling, and quality control of this compound.[1][2] The protocols below are designed to prevent the formation of explosive peroxides and the release of free iodine, ensuring the integrity of the reagent for downstream applications.

Physicochemical Profile & Stability Factors

Understanding the physical state and chemical vulnerabilities of this compound is the first step in establishing a robust storage protocol.[1][2]

PropertyDataStability Implication
CAS Number 102293-99-2Unique identifier for inventory tracking.[1][2]
Structure COCCOC1=CC=C(I)C=C1Contains Aryl-I (Light sensitive) and Glycol Ether (Peroxide former).[1][2]
Physical State Low-melting solid / LiquidMP ~5.5°C .[1][2] Likely a liquid at room temperature; may crystallize in cold storage.[1][2]
Molecular Weight 278.09 g/mol N/A
Boiling Point ~80°C (at reduced pressure)Do not distill to dryness without peroxide testing.[1]
Solubility DCM, THF, Ethyl AcetateSolvents must be anhydrous and peroxide-free.[1][2]
Core Degradation Mechanisms

The compound degrades via two distinct pathways that require different mitigation strategies:

  • Photolytic Deiodination (Light Induced): The C–I bond energy (~65 kcal/mol) is relatively weak.[1][2] Exposure to UV or visible light causes homolytic cleavage, generating an aryl radical and an iodine radical.[1][2] The iodine radicals recombine to form

    
    , turning the sample yellow/brown.[1][2]
    
  • Ether Autoxidation (Air Induced): The 2-methoxyethoxy chain contains methylene groups adjacent to oxygen atoms.[1][2] These sites are susceptible to radical hydrogen abstraction by atmospheric oxygen, leading to the formation of hydroperoxides.[1][2] This classifies the compound as a Class B Peroxide Former (peroxide hazard on concentration).[1][2]

DegradationPathwaysCompound1-Iodo-4-(2-methoxyethoxy)benzeneLightUV/Visible LightCompound->LightOxygenAtmospheric Oxygen (O2)Compound->OxygenRadicalAryl Radical + I•Light->RadicalHomolytic CleavagePeroxideHydroperoxide Formation(-O-CH(OOH)-)Oxygen->PeroxideH-Abstraction (Autoxidation)IodineFree Iodine (I2)(Yellow Discoloration)Radical->IodineRecombinationExplosionExplosion Risk(Upon Distillation/Heat)Peroxide->ExplosionConcentration/Heat

Figure 1: Dual degradation pathways showing the progression from environmental exposure to chemical failure.[1][2]

Storage Protocols

Tier 1: Long-Term Storage (> 1 Month)

For maintaining purity over extended periods, strict environmental control is required.[1][2]

  • Temperature: 2°C to 8°C (Refrigerated).

    • Note: Since the MP is ~5.5°C, the compound may cycle between solid and liquid phases if the refrigerator temperature fluctuates.[1][2] It is safer to store at -20°C if possible to keep it fully solid, reducing the rate of diffusion for oxygen.[1][2]

  • Atmosphere: Inert Gas Overlay (Argon or Nitrogen) .[1][2]

    • Argon is preferred as it is heavier than air and provides a better blanket for liquids.[1][2]

    • Seal the cap with Parafilm or electrical tape to prevent gas exchange.[1][2]

  • Container: Amber Glass Vial with a Teflon-lined screw cap.[1][2]

    • Never use clear glass.[1][2] If amber glass is unavailable, wrap the container in aluminum foil.

Tier 2: Working Bench Storage (< 1 Week)[1][2]
  • Temperature: Ambient (20-25°C).

  • Light: Keep inside a drawer or covered box when not in use.[1][2]

  • Headspace: Purge with nitrogen after every use before re-sealing.[1][2]

Handling "Low-Melting" Reagents

Because the melting point (5.5°C) is near standard refrigerator temperatures, the compound may arrive as a slush or partially frozen solid.[1][2]

  • Protocol: Allow the closed container to warm to room temperature (~20°C) until fully liquefied before opening.

  • Reasoning: Opening a cold container induces water condensation, which can accelerate hydrolysis or interfere with sensitive couplings (e.g., Grignard formation).[1][2] Ensuring the sample is homogeneous (liquid) before aliquoting prevents concentration gradients of impurities.[1][2]

Quality Control & Re-Analysis

Before using this compound in critical steps (e.g., late-stage GMP synthesis), validate its integrity.[1][2]

Visual Inspection (The "First Pass")[1][2]
  • Pass: Colorless to pale yellow liquid/solid.[1][2]

  • Fail: Dark yellow, orange, or brown color.[1][2] This indicates significant iodine release (

    
    ).[1][2]
    
  • Fail: Cloudiness or crystal formation within the liquid phase (distinct from freezing).[1][2] This may indicate peroxide polymerization.[1][2][5]

Quantitative Analysis
TestMethodAcceptance Criteria
Purity HPLC or GC-MS> 97% Area
Identity 1H-NMR (CDCl3)Confirm integration of methoxy triplet (~3.4 ppm) and aromatic doublets.
Peroxides Peroxide Test Strips (e.g., Quantofix)< 10 mg/L (ppm) .[1][2] If > 20 ppm, treat to remove peroxides.[1][2][5]
Peroxide Remediation

If peroxides are detected (> 20 ppm) but the compound is otherwise pure:

  • Dissolve in an organic solvent (e.g., Ethyl Acetate).[1][2]

  • Wash with 10% aqueous sodium thiosulfate or sodium metabisulfite.[1][2]

  • Dry over MgSO4 and concentrate carefully (do not distill to dryness).

Experimental Workflow Decision Tree

Use this logic flow to determine the safe handling of the inventory.

StorageWorkflowStartReceive Compound(1-Iodo-4-(2-methoxyethoxy)benzene)CheckStateCheck Physical State(Is it Solid or Liquid?)Start->CheckStateThawThaw to RT (20°C)until fully liquidCheckState->ThawIf Frozen/SlushQCPerform Visual & Peroxide CheckCheckState->QCIf LiquidThaw->QCPassPass: Clear/Pale YellowPeroxides < 10ppmQC->PassFailFail: Dark Brown orPeroxides > 20ppmQC->FailStorageStore: Amber Vial, Argon,2-8°C (or -20°C)Pass->StoragePurifyWash with Na2S2O3(Remove Peroxides/Iodine)Fail->PurifyHigh Value/Large QtyDiscardDiscard as HazMatFail->DiscardSmall Qty/DegradedUseDispense for Reaction(Purge headspace after use)Storage->UseExperiment NeededUse->StorageReturn immediately

Figure 2: Decision matrix for handling, QC, and storage.

Safety & Hazards

  • Signal Word: WARNING

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]

  • Specific Hazard: Peroxide Former .[1][2][5] Do not subject to rotary evaporation at high temperatures if the peroxide content has not been verified.[1][2]

  • Spill Cleanup: Absorb with inert material (vermiculite).[1][2] Do not use combustible materials (paper towels) if iodine content is high, as iodine is an oxidizer.[1][2]

References

  • Sigma-Aldrich. Safety Data Sheet: 1-Iodo-4-(2-methoxyethoxy)benzene. (Accessed 2024).[1][2] Link

  • Clark, D. E. Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 2001.[1][2] (General guidance on glycol ether peroxidation).

  • National Institute of Standards and Technology (NIST). Iodobenzene Properties. NIST Chemistry WebBook.[1][2] Link[1][2]

  • Matrix Fine Chemicals. Product Specification: 1-Iodo-4-(2-methoxyethoxy)benzene. Link

Solubility Profile and Solvation Thermodynamics of 1-Iodo-4-(2-methoxyethoxy)benzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Iodo-4-(2-methoxyethoxy)benzene (CAS: 102293-99-2) is a highly versatile halogenated aryl ether utilized extensively as an electrophilic building block in transition-metal-catalyzed cross-coupling reactions[1]. For drug development professionals and synthetic chemists, understanding the solvation thermodynamics of this compound is critical. Poor solvent selection can lead to incomplete dissolution, mass transfer limitations, and stalled catalytic cycles. This technical guide provides an in-depth analysis of the structural factors governing its solubility, a quantitative thermodynamic profile across common organic solvents, and a self-validating experimental workflow for empirical solubility determination.

Structural Analysis & Solvation Thermodynamics

The solubility of 1-iodo-4-(2-methoxyethoxy)benzene is dictated by the interplay between its two distinct structural moieties: the hydrophobic iodobenzene core and the polar 2-methoxyethoxy tail[1].

  • The Iodobenzene Core (Lipophilicity & Polarizability): The heavy iodine atom significantly increases the polarizability and overall lipophilicity of the molecule. This large, soft electron cloud engages in strong London dispersion forces, driving highly favorable solvation enthalpies in halogenated solvents (e.g., Dichloromethane) and non-polar media.

  • The 2-Methoxyethoxy Tail (Hydrogen Bond Acceptor): Unlike unsubstituted iodobenzene, the addition of the ethylene glycol monomethyl ether derivative (PEG-like chain) introduces two oxygen atoms capable of acting as hydrogen-bond acceptors. Causality: This structural feature disrupts the highly symmetric crystal packing typically seen in simple aryl halides, lowering the crystal lattice energy. Consequently, the thermodynamic barrier to dissolution is reduced, significantly enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) and protic solvents (e.g., Ethanol) compared to standard aryl iodides.

Quantitative Solubility Profile

Based on Hildebrand solubility parameters and the structural solvation rationale, the following table summarizes the predicted thermodynamic solubility of 1-iodo-4-(2-methoxyethoxy)benzene at 25 °C.

SolventPolarity IndexPredicted Solubility (25 °C)Mechanistic Rationale
Dichloromethane (DCM) 3.1Highly Soluble (>100 mg/mL)Strong dispersion forces perfectly match the polarizable iodine atom.
Tetrahydrofuran (THF) 4.0Highly Soluble (>100 mg/mL)Favorable dipole-dipole interactions with the ether tail; excellent overall solvation.
Ethyl Acetate (EtOAc) 4.4Soluble (50-100 mg/mL)Moderate polarity effectively solvates the amphiphilic structure.
Dimethylformamide (DMF) 6.4Soluble (50-100 mg/mL)Excellent solvation of the polar ether tail; standard for cross-coupling reactions.
Ethanol (EtOH) 5.2Moderately Soluble (10-50 mg/mL)Protic solvent forms H-bonds with ether oxygens, but the hydrophobic core limits capacity.
Hexane 0.1Moderately Soluble (10-50 mg/mL)Solvates the lipophilic core, but the polar ether tail causes slight insolubility.
Water 9.0Insoluble (<0.1 mg/mL)High cohesive energy of water completely rejects the bulky hydrophobic aryl iodide core[2].

Experimental Workflow: High-Throughput Solubility Determination

To ensure the reliability of solubility data, the experimental protocol must be a self-validating system. The following methodology is adapted from the standardized Shake-Flask method (OECD Test Guideline 105) coupled with HPLC-UV quantification[2].

Step 1: Isothermal Equilibration Add an excess of 1-iodo-4-(2-methoxyethoxy)benzene (approx. 200 mg) to 1.0 mL of the target organic solvent in a 2.0 mL glass HPLC vial. Causality: An excess of solid ensures that the chemical potential of the solute in the solid phase equals that in the solution phase, a strict thermodynamic requirement for measuring equilibrium solubility rather than kinetic dissolution rates.

Step 2: Agitation and Temperature Control Agitate the vials at 25.0 ± 0.1 °C using a thermoshaker at 800 rpm for 24 hours. Self-Validation: Prepare a parallel set of vials to be agitated for 48 hours. If the concentration difference between the 24h and 48h samples is <5%, the system internally verifies that true thermodynamic equilibrium has been reached.

Step 3: Phase Separation Centrifuge the suspensions at 10,000 x g for 15 minutes at 25 °C to pellet the undissolved solid. Causality: High-speed centrifugation prevents colloidal suspensions or micro-crystals from remaining in the supernatant, which would artificially inflate the quantified solubility.

Step 4: Supernatant Extraction and Dilution Carefully extract 50 µL of the clear supernatant and dilute it with a miscible solvent (e.g., Acetonitrile) by a factor of 1:100. Causality: Dilution prevents spontaneous precipitation when the sample transitions to the aqueous/organic HPLC mobile phase and ensures the concentration falls within the linear dynamic range of the UV detector.

Step 5: HPLC-UV Quantification Analyze the diluted samples using a validated HPLC-UV method (λ = 254 nm). Quantify against a 5-point calibration curve prepared from a certified reference standard.

Workflow A Excess Solute + Organic Solvent B Isothermal Equilibration (Shake-Flask, 24h-48h) A->B C Phase Separation (Centrifugation) B->C D Supernatant Extraction & Dilution C->D E HPLC-UV Analysis (Quantification) D->E

Figure 1: Standardized Shake-Flask Workflow for Thermodynamic Solubility Determination.

Application Context: Solvent Selection for Cross-Coupling Reactions

1-Iodo-4-(2-methoxyethoxy)benzene is primarily utilized in Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[3]. The choice of solvent directly impacts the efficiency of the catalytic cycle.

The first step of the cycle, Oxidative Addition , requires the aryl iodide to be fully solvated to interact with the coordinatively unsaturated Pd(0) active species[3]. If a solvent with poor solubilizing capacity (e.g., pure ethanol or aqueous mixtures without a co-solvent) is chosen, the effective concentration of the solvated aryl iodide drops. Causality: This shifts the rate-determining step, leading to catalyst starvation, increased Pd(0) aggregation (blacking out), and ultimately, low reaction yields. Therefore, polar aprotic solvents like DMF or THF are highly recommended, as they perfectly balance the solvation of the amphiphilic 1-iodo-4-(2-methoxyethoxy)benzene with the stabilization of the organometallic intermediates.

Suzuki Pd0 Pd(0) Catalyst OA Oxidative Addition (Solvated Ar-I) Pd0->OA 1-Iodo-4-(2-methoxyethoxy)benzene PdII Ar-Pd(II)-I Complex OA->PdII TM Transmetalation (Ar'-B(OH)2) PdII->TM PdII_TM Ar-Pd(II)-Ar' Complex TM->PdII_TM RE Reductive Elimination PdII_TM->RE RE->Pd0 Catalyst Regeneration Prod Coupled Product RE->Prod

Figure 2: Suzuki-Miyaura Catalytic Cycle highlighting solvation-dependent Oxidative Addition.

References

  • Title: 1-IODO-4-(2-METHOXYETHOXY)
  • Title: SAFETY DATA SHEET - Merck Millipore (Referencing OECD Test Guideline 105)
  • Source: Scribd (Originally published in Chemical Reviews, 1995)

Sources

Technical Guide: Medicinal Chemistry Applications of 1-Iodo-4-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Iodo-4-(2-methoxyethoxy)benzene (CAS: 102293-99-2) represents a strategic "bifunctional" building block in modern drug discovery. It combines a highly reactive aryl iodide "warhead" for cross-coupling with a 2-methoxyethoxy "tail"—a bioisosteric motif often referred to as a "mini-PEG." This specific ether chain is critical for modulating the physicochemical properties (LogP, solubility) of lipophilic drug cores without introducing excessive steric bulk.

This guide details the technical utility of this compound, focusing on its role in synthesizing kinase inhibitors (specifically BTK inhibitors like Spebrutinib), its application in optimizing ADME profiles, and robust synthetic protocols for its deployment.

Part 1: The "Solubility-Reactivity" Nexus

In medicinal chemistry, the introduction of solubilizing groups onto flat, aromatic heterocycles is a standard optimization strategy. The 2-methoxyethoxy group provided by this building block offers a superior alternative to simple alkyl chains.

Physicochemical Advantages
  • LogP Modulation: The ether oxygen acts as a hydrogen bond acceptor, lowering the lipophilicity (LogP) compared to a propyl or butyl chain, thereby improving water solubility.

  • Metabolic Stability: Unlike terminal hydroxyls, the terminal methoxy group blocks rapid glucuronidation, extending half-life.

  • "Mini-PEG" Effect: It mimics the hydration shell properties of polyethylene glycol (PEG) on a molecular scale, reducing non-specific binding (NSB) in plasma.

The Aryl Iodide Advantage

While the bromo-analog is cheaper, the iodo-analog is preferred in late-stage functionalization because:

  • Softer Nucleophile Compatibility: It undergoes oxidative addition at lower temperatures, preserving sensitive functional groups (e.g., acrylamides in covalent inhibitors).

  • Steric Tolerance: It couples more efficiently with sterically hindered partners (e.g., ortho-substituted pyridines) in Suzuki and Buchwald-Hartwig reactions.

Part 2: Case Study – Bruton's Tyrosine Kinase (BTK) Inhibitors

The most prominent application of the 4-(2-methoxyethoxy)phenyl moiety is in the development of Spebrutinib (CC-292/AVL-292) , a covalent irreversible inhibitor of BTK targeting B-cell malignancies.

Structural Logic in Spebrutinib

Spebrutinib contains a 2,4-diaminopyrimidine core. The C2-position is substituted with a 4-(2-methoxyethoxy)aniline moiety.

  • Role of the Moiety: The phenyl ring positions the inhibitor within the hydrophobic pocket of the kinase, while the 2-methoxyethoxy tail extends towards the solvent front. This "solubilizing tail" is crucial for maintaining the drug's oral bioavailability.

  • Synthetic Entry: 1-Iodo-4-(2-methoxyethoxy)benzene serves as the electrophilic partner to install this group via Buchwald-Hartwig amination or as a precursor to the corresponding aniline.

Visualization: Structural Activity Relationship (SAR)

The following diagram illustrates the SAR logic driving the use of this specific building block.

SAR_Logic Core Lipophilic Kinase Core (e.g., Pyrimidine) Linker Phenyl Linker (Scaffold) Core->Linker Covalent Attachment Tail 2-Methoxyethoxy Tail (Solubilizing Group) Linker->Tail Para-Substitution Effect Result: LogP < 4.0 Improved Bioavailability Tail->Effect H-Bond Acceptance

Figure 1: SAR Logic of the 2-methoxyethoxy tail in kinase inhibitor design.

Part 3: Synthetic Protocols

Protocol A: Synthesis of the Building Block

If the iodo-compound is not available commercially, it can be synthesized via a robust Williamson ether synthesis. This protocol prioritizes the iodo precursor over the bromo to avoid halogen exchange steps later.

Reagents:

  • 4-Iodophenol (1.0 eq)

  • 1-Bromo-2-methoxyethane (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 4-iodophenol (10 mmol) and anhydrous ACN (50 mL).

  • Deprotonation: Add powdered

    
     (20 mmol). Stir at room temperature for 30 minutes to form the phenoxide. Note: The solution will turn slightly yellow/orange.
    
  • Alkylation: Add 1-bromo-2-methoxyethane (12 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1). The starting phenol (
    
    
    
    ) should disappear, converting to the less polar ether (
    
    
    ).
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine.

  • Yield: Dry over

    
     and concentrate. Expect a white to off-white solid/oil. Yield >90%.
    
Protocol B: Buchwald-Hartwig Coupling (Application)

This protocol demonstrates coupling 1-Iodo-4-(2-methoxyethoxy)benzene with a heteroaryl amine (e.g., a pyrimidine intermediate for BTK inhibitors).

Reagents:

  • Heteroaryl Amine (1.0 eq)

  • 1-Iodo-4-(2-methoxyethoxy)benzene (1.1 eq)

  • 
     (2 mol%)
    
  • Xantphos (4 mol%)

  • 
     (2.0 eq)
    
  • 1,4-Dioxane (degassed)

Self-Validating Steps:

  • Inert Atmosphere: Flame-dry the reaction vessel and cycle with Argon/Nitrogen 3 times. Critical: Pd(0) is oxygen-sensitive.

  • Catalyst Pre-complexation: Mix

    
     and Xantphos in a small amount of dioxane for 5 mins to generate the active catalyst species (color change to dark purple/brown).
    
  • Addition: Add the amine, the aryl iodide, and the base. Add the catalyst solution.

  • Heating: Heat to

    
     for 12 hours.
    
  • Validation: Check LC-MS. The iodine peak (M+127 pattern absent) should be replaced by the coupled product mass.

Part 4: Experimental Workflow Visualization

The following diagram outlines the synthetic versatility of 1-Iodo-4-(2-methoxyethoxy)benzene, mapping its conversion into various medicinal chemistry "warheads."

Synthesis_Workflow Start 1-Iodo-4-(2-methoxyethoxy)benzene (Starting Material) Path_A Buchwald-Hartwig (+ Amine) Start->Path_A Pd(0), Base Path_B Suzuki-Miyaura (+ Boronic Acid) Start->Path_B Pd(II), Base Path_C Sonogashira (+ Alkyne) Start->Path_C Pd/Cu, Base Prod_A N-Aryl Amines (e.g., Spebrutinib Core) Path_A->Prod_A Prod_B Biaryl Ethers (Scaffold Extension) Path_B->Prod_B Prod_C Alkynyl Linkers (Rigid Spacers) Path_C->Prod_C

Figure 2: Synthetic divergence from the aryl iodide precursor.

Part 5: Quantitative Data Summary

PropertyValueSignificance in MedChem
Molecular Weight 278.09 g/mol Low MW allows room for scaffold elaboration (Rule of 5 compliant).
ClogP ~3.2Moderate lipophilicity; the ether tail reduces this compared to propyl/butyl analogs.
H-Bond Acceptors 2 (Ether Oxygens)Improves solubility and interacts with solvent/protein residues.
Reactivity High (C-I bond)Excellent for cross-coupling with deactivated or bulky partners.
Boiling Point >300°C (est)Stable under high-temperature microwave synthesis conditions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59174488, Spebrutinib. Retrieved from [Link]

  • Organic Syntheses (1923). Iodobenzene (General preparation method adaptable for substituted aryls). Organic Syntheses, Coll. Vol. 1, p.323. Retrieved from [Link]

  • Guide to Pharmacology (2024). BTK Inhibitor 16 (Spebrutinib Analog Data). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

In-Depth Technical Guide: Electrophilic Aromatic Substitution of 1-Iodo-4-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Iodo-4-(2-methoxyethoxy)benzene (CAS 102293-99-2) represents a specialized class of "PEGylated" aryl iodides. It serves as a critical building block in the synthesis of radiopharmaceuticals (e.g., SPECT tracers), liquid crystals, and bio-active small molecules. Its unique structure—combining a labile aryl-iodide handle for cross-coupling with a solubilizing glycol ether tail—presents specific challenges and opportunities in Electrophilic Aromatic Substitution (EAS).

This guide provides a definitive technical analysis of the EAS reactivity profile of this substrate. Unlike simple benzene derivatives, the regiochemistry here is dictated by a competitive interplay between the strongly activating alkoxy group and the deactivating (yet ortho-para directing) iodine atom. This document details the mechanistic basis for regioselectivity, provides a validated nitration protocol, and outlines critical process safety parameters.

Structural Analysis & Reactivity Profile

To design effective EAS protocols, one must first deconstruct the electronic and steric landscape of the substrate.

Electronic Directing Effects

The molecule possesses two substituents with opposing electronic demands:

  • The 2-Methoxyethoxy Group (-OCH₂CH₂OCH₃) at C4:

    • Effect: Strong activator (+M effect dominates -I effect).

    • Directing Group: Ortho/Para.

    • Status: The Para position (C1) is blocked by Iodine. Therefore, it strongly directs incoming electrophiles to the Ortho positions (C3 and C5) .

  • The Iodine Atom (-I) at C1:

    • Effect: Weak deactivator (-I effect > +M effect).

    • Directing Group: Ortho/Para.

    • Status: The Para position (C4) is blocked by the ether. It directs weakly to its own Ortho positions (C2 and C6) .

The Regiochemical Outcome

In EAS reactions, the strongest activator controls the position of substitution. The alkoxy group's resonance donation (


) vastly overpowers the iodine's inductive withdrawal. Consequently, the reaction will occur exclusively ortho to the ether oxygen .
  • Major Product: Substitution at C3 (equivalent to C5).

  • Minor/Trace Product: Substitution at C2 (ortho to Iodine) is kinetically disfavored due to the lack of resonance stabilization from the oxygen at that position during the sigma-complex formation.

Steric Considerations

The 2-methoxyethoxy tail is flexible but bulkier than a simple methoxy group. While the C3 position is electronically activated, it is sterically crowded.

  • Implication: Reactions require precise temperature control. High temperatures may induce ipso-substitution (displacement of iodine) or poly-substitution.

Visualizing the Mechanism

The following diagram illustrates the resonance stabilization of the sigma complex (Wheland intermediate) that confirms C3 as the preferred site of attack.

EAS_Mechanism cluster_logic Regioselectivity Logic Substrate 1-Iodo-4-(2-methoxyethoxy)benzene Sigma_C3 Sigma Complex (C3 Attack) STABLE (+ charge stabilized by Oxygen) Substrate->Sigma_C3  Major Pathway   Sigma_C2 Sigma Complex (C2 Attack) UNSTABLE (No direct resonance from O) Substrate->Sigma_C2  Minor Pathway   Electrophile Electrophile (E+) (e.g., NO2+) Electrophile->Substrate Product Major Product: 3-Substituted-4-(2-methoxyethoxy)-1-iodobenzene Sigma_C3->Product  -H+ (Aromatization)   Logic Ether (-OR) is a stronger activator than Iodine (-I). Attack occurs Ortho to Ether (C3).

Caption: Mechanistic pathway showing the preferential stabilization of the C3 sigma-complex by the ether oxygen lone pair.

Key Transformation: Nitration Protocol

Nitration is the most common EAS transformation for this substrate, typically used to introduce an amine precursor.

Challenge: Standard mixed-acid nitration (H₂SO₄/HNO₃) is often too harsh for aryl iodides, carrying a risk of protodeiodination (loss of iodine) or oxidation of the ether chain. Solution: Use a mild nitration system (Acetyl Nitrate generated in situ).

Reagents & Equipment
  • Substrate: 1-Iodo-4-(2-methoxyethoxy)benzene (1.0 eq)

  • Nitrating Agent: 70% Nitric Acid (1.1 eq)

  • Solvent/Anhydride: Glacial Acetic Acid (Solvent) + Acetic Anhydride (Dehydrating agent)

  • Equipment: 3-neck round bottom flask, internal thermometer, addition funnel, ice/salt bath.

Step-by-Step Methodology
  • Preparation of Acetyl Nitrate (In Situ):

    • Charge the flask with Acetic Anhydride (5.0 vol relative to substrate).

    • Cool to 0°C.

    • Slowly add 70% Nitric Acid (1.1 eq) dropwise, maintaining internal temperature < 5°C. Caution: Exothermic.

    • Stir for 15 minutes to generate the active nitrating species (AcONO₂).

  • Substrate Addition:

    • Dissolve 1-Iodo-4-(2-methoxyethoxy)benzene in minimal Glacial Acetic Acid.

    • Add this solution dropwise to the nitrating mixture at 0°C.

    • Rationale: Adding the substrate to the electrophile prevents local overheating and poly-nitration.

  • Reaction Monitoring:

    • Allow the mixture to warm slowly to Room Temperature (20-25°C).

    • Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1]

    • Endpoint: Consumption of starting material (typically 1-3 hours).

    • Note: If the reaction stalls, do NOT heat above 40°C, as this risks iodine cleavage.

  • Workup & Isolation:

    • Pour the reaction mixture onto crushed ice (10x volume) with vigorous stirring.

    • The product, 1-Iodo-4-(2-methoxyethoxy)-3-nitrobenzene , typically precipitates as a yellow solid.

    • Filter the solid. If oil forms, extract with Dichloromethane (DCM), wash with saturated NaHCO₃ (to remove acid) and Brine.

    • Dry over MgSO₄ and concentrate.

  • Purification:

    • Recrystallize from Ethanol or perform Flash Column Chromatography (SiO₂, Gradient 0-20% EtOAc in Hexane).

Quantitative Data Summary
ParameterValue / ConditionNote
Stoichiometry 1.0 : 1.1 (Substrate : HNO₃)Slight excess ensures conversion without di-nitration.
Temperature 0°C

25°C
Critical to prevent deiodination.
Yield (Typical) 75 - 85%Major loss usually during recrystallization.
Regioselectivity > 95 : 5 (C3 : C2)Controlled by the 2-methoxyethoxy group.

Experimental Workflow Diagram

Workflow Step1 Step 1: Reagent Prep Generate Acetyl Nitrate (Ac2O + HNO3 @ 0°C) Step2 Step 2: Addition Add Substrate in AcOH Maintain T < 5°C Step1->Step2 Step3 Step 3: Reaction Stir @ RT for 2-3 hours Monitor via TLC/HPLC Step2->Step3 Step4 Step 4: Quench Pour onto Crushed Ice Precipitate Product Step3->Step4 Step5 Step 5: Isolation Filter or Extract (DCM) Wash w/ NaHCO3 Step4->Step5 Step6 Final Product 1-Iodo-4-(2-methoxyethoxy)-3-nitrobenzene Step5->Step6

Caption: Operational workflow for the mild nitration of 1-Iodo-4-(2-methoxyethoxy)benzene.

Safety & Stability (E-E-A-T)

Iodine Stability

Aryl iodides are susceptible to oxidative degradation and iodo-scrambling under strongly acidic conditions.

  • Avoid: Fuming Nitric Acid or high temperatures (>50°C).

  • Indicator: A violet color in the reaction mixture indicates the liberation of elemental Iodine (

    
    ), signaling decomposition.
    
Peroxide Formation

The 2-methoxyethoxy chain contains ether linkages prone to peroxide formation upon long-term storage.

  • Protocol: Test starting material for peroxides prior to use, especially before introducing strong oxidizers like nitric acid.

References

  • Matrix Fine Chemicals. 1-IODO-4-(2-METHOXYETHOXY)BENZENE | CAS 102293-99-2. Retrieved from [Link]

  • National Institutes of Health (NIH). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene. Retrieved from [Link]

  • Royal Society of Chemistry. Mechanism of iodine migration during the nitrodeiodination of 4-iodoanisole. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Optimized Heck Reaction Protocols for 1-Iodo-4-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on the palladium-catalyzed Heck coupling of 1-Iodo-4-(2-methoxyethoxy)benzene . This substrate represents a classic electron-rich aryl iodide, often used to introduce PEG-like linkers or solubility-enhancing motifs into pharmacophores.

Executive Summary & Strategic Analysis

Target Substrate: 1-Iodo-4-(2-methoxyethoxy)benzene Chemical Class: Electron-rich Aryl Iodide (Para-alkoxy substituted) Primary Challenge: Electron-rich aryl halides undergo oxidative addition to Pd(0) more slowly than their electron-deficient counterparts. Additionally, the resulting Aryl-Pd(II) species is more nucleophilic, which can influence regioselectivity, though it generally favors the linear trans-product with electron-deficient alkenes (e.g., acrylates, styrenes). Recommended Strategy: Utilize "Jeffery Conditions" (Ligand-free, Phase-Transfer Catalysis) as the primary protocol. This method leverages tetraalkylammonium salts (e.g., TBAB) to stabilize active Pd-nanoclusters, significantly enhancing turnover rates for electron-rich iodides without the need for expensive, air-sensitive phosphine ligands.

Reaction Mechanism & Critical Control Points

The Heck catalytic cycle for this substrate follows the neutral pathway.[1] Understanding the specific electronic influence of the p-(2-methoxyethoxy) group is vital for troubleshooting.

Mechanistic Pathway (Graphviz Visualization)

HeckCycle cluster_0 Critical Control Point: Ligand Effects Pd0 Pd(0) Active Species (Stabilized by TBAB) OxAdd Oxidative Addition (Rate Limiting for Cl/Br, fast for I) Pd0->OxAdd + 1-Iodo-4-(2-methoxyethoxy)benzene PdArI Ar-Pd(II)-I Complex OxAdd->PdArI Coord Alkene Coordination PdArI->Coord + Alkene (R-CH=CH2) Insert Migratory Insertion (Regioselectivity Step) Coord->Insert BetaElim Beta-Hydride Elimination (Stereoselectivity: Trans-alkene) Insert->BetaElim RedElim Reductive Elimination (Base Regeneration) BetaElim->RedElim - Product (Trans-Alkene) RedElim->Pd0 + Base / - Base-HI

Figure 1: Catalytic cycle emphasizing the stability provided by TBAB (Jeffery conditions) for electron-rich substrates.

Mechanistic Insights for this Substrate
  • Oxidative Addition: While Iodine is a good leaving group, the electron-donating alkoxy tail increases the electron density on the benzene ring, theoretically slowing oxidative addition compared to electron-poor aryls. However, for iodides , this step is rarely the bottleneck.

  • Migratory Insertion: The electron-rich nature of the arylpalladium intermediate makes it less electrophilic. To ensure efficient insertion, electron-deficient alkenes (acrylates, enones) are the ideal coupling partners.

  • Chelation Potential: The methoxyethoxy chain is a hemilabile ligand. It can potentially chelate to Pd, temporarily occupying a coordination site. High temperatures (>80°C) and polar solvents (DMF) help prevent this "trap" by energetically favoring the open coordination site.

Optimization Parameters

Table 1: Parameter Optimization Matrix
ParameterRecommended ConditionRationale
Catalyst Source Pd(OAc)₂ (1–5 mol%)Stable, cost-effective precursor. Reduces in situ to active Pd(0).[2][3]
Ligand None (Jeffery Conditions) TBAB acts as a stabilizer for Pd nanoparticles, superior for electron-rich iodides.
Additive TBAB (1.0 equiv)Tetrabutylammonium bromide enhances reaction rate and stabilizes the catalyst.
Base K₂CO₃ or NaOAc Mild, heterogeneous bases prevent side reactions common with strong amine bases.
Solvent DMF or DMA High boiling point, polar aprotic. Solubilizes the polar ether tail effectively.
Temperature 80°C – 100°C Sufficient energy to overcome the activation barrier for electron-rich substrates.
Atmosphere Inert (N₂ or Ar)Essential to prevent oxidation of the active Pd(0) species.

Detailed Experimental Protocols

Protocol A: The "Jeffery" Condition (Recommended)

Best for: High yields, robust scale-up, and avoiding expensive phosphine ligands.

Reagents:

  • 1-Iodo-4-(2-methoxyethoxy)benzene (1.0 equiv)

  • Alkene (e.g., Ethyl acrylate, Styrene) (1.2 – 1.5 equiv)

  • Pd(OAc)₂ (2–5 mol%)

  • Tetrabutylammonium bromide (TBAB) (1.0 equiv)

  • K₂CO₃ (2.5 equiv)

  • DMF (Anhydrous, 0.2 M concentration relative to aryl iodide)

Step-by-Step Procedure:

  • Setup: Oven-dry a reaction vial or round-bottom flask equipped with a magnetic stir bar. Cap with a septum.

  • Charging: Add solid reagents: 1-Iodo-4-(2-methoxyethoxy)benzene, K₂CO₃, TBAB, and Pd(OAc)₂.

  • Inerting: Evacuate the vessel and backfill with Nitrogen (repeat 3 times).

  • Solvent/Liquid Addition: Syringe in anhydrous DMF followed by the liquid alkene (if solid, add in step 2).

  • Reaction: Place the vessel in a pre-heated oil block/bath at 90°C . Stir vigorously.

    • Note: The mixture will turn black (formation of Pd nanoparticles) within 10-30 minutes. This is normal and indicates active catalyst formation.

  • Monitoring: Monitor by TLC or HPLC. Reaction is typically complete in 4–12 hours.

    • TLC Tip: The product will likely be more polar than the starting iodide due to the acrylate/styrene group but less polar than the free acid if hydrolysis occurs.

  • Workup:

    • Cool to room temperature.[4]

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Wash the organic layer with water (x3) to remove DMF and TBAB.

    • Wash with Brine (x1), dry over Na₂SO₄, filter, and concentrate.[5]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Phosphine-Ligand Condition (Alternative)

Best for: Substrates sensitive to high temperatures (can sometimes run at lower temps) or if specific regioselectivity issues arise.

Reagents:

  • Pd(OAc)₂ (5 mol%)

  • PPh₃ (10–15 mol%)

  • Et₃N (2.0 equiv)

  • DMF or MeCN

Key Difference: Premix Pd(OAc)₂ and PPh₃ in the solvent for 15 minutes under N₂ to generate the yellow Pd(PPh₃)₂ active species before adding the aryl iodide and alkene.

Troubleshooting & Quality Control

Table 2: Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or O₂ leak.Ensure rigorous degassing. Switch to "Jeffery conditions" if using phosphines.
Pd Black Precipitation (Early) Catalyst aggregation.Increase TBAB loading (up to 1.5 equiv) or reduce temperature slightly.
Regioisomer Mixtures Electronic mismatch.Use a more electron-deficient alkene. Switch solvent to 1,4-Dioxane.
Starting Material Recovery Oxidative addition failure.Increase Temp to 110°C. Ensure Iodide quality (iodides can degrade to phenols).

References

  • Jeffery, T. (1984). "Palladium-catalyzed vinylation of organic halides under solid-liquid phase transfer conditions." Tetrahedron Letters, 25(45), 5133-5136. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009-3066. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on electron-rich substrates). Link

  • Knowles, J. P., & Whiting, A. (2007). "The Heck reaction of electron-rich olefins with aryl halides."[1][4][6] Organic & Biomolecular Chemistry, 5, 31-44. Link

Sources

Application Notes and Protocols: Sonogashira Coupling of 1-Iodo-4-(2-methoxyethoxy)benzene with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C(sp²)–C(sp) Bond Formation

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, catalyzed by a combination of palladium and copper species, has proven indispensable in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[3][4][5] The reaction's utility is underscored by its typically mild conditions, broad functional group tolerance, and high efficiency, making it a favored method for introducing alkynyl motifs into molecular architectures.[1][6]

This guide provides a detailed exploration of the Sonogashira coupling, with a specific focus on the reaction between 1-iodo-4-(2-methoxyethoxy)benzene and various terminal alkynes. This particular aryl iodide is a valuable building block, incorporating a flexible and polar methoxyethoxy side chain that can influence solubility and downstream reactivity. For researchers in drug development, the ability to couple this scaffold with a diverse range of terminal alkynes offers a rapid and efficient pathway to novel chemical entities with potential therapeutic applications.[7][8]

Mechanistic Insights: A Tale of Two Catalytic Cycles

The generally accepted mechanism of the Sonogashira coupling involves two interconnected and synergistic catalytic cycles: a palladium cycle and a copper cycle.[2][9] While the precise details can be influenced by the specific reaction conditions, the fundamental steps are well-established.

The reaction is initiated within the palladium cycle . A palladium(0) species, often generated in situ from a palladium(II) precatalyst, undergoes oxidative addition with the aryl iodide (in this case, 1-iodo-4-(2-methoxyethoxy)benzene) to form a palladium(II) intermediate.[10]

Concurrently, the copper cycle activates the terminal alkyne. In the presence of a base, typically an amine, a copper(I) salt (commonly CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[10][11] This step is crucial as it increases the nucleophilicity of the alkyne.

The two cycles then converge in a key transmetalation step, where the acetylide group is transferred from the copper to the palladium(II) complex, displacing the iodide and forming a new palladium(II)-alkynyl intermediate.[9] The final step is reductive elimination from this intermediate, which yields the desired coupled product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[10]

It is important to note that "copper-free" Sonogashira protocols have been developed to circumvent a common side reaction known as Glaser coupling, which is the oxidative homocoupling of the terminal alkyne.[6][12] However, the classic copper co-catalyzed system remains widely used due to its high reactivity and efficiency, particularly with less reactive aryl halides.[1][13]

Diagram 1: The Catalytic Cycles of the Sonogashira Coupling

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)(I)L₂ pd0->pd_ox Oxidative Addition (Ar-I) pd_trans Ar-Pd(II)(C≡CR)L₂ pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-C≡C-R pd_trans->product cu_cat Cu(I)X cu_alkyne [Cu(I)-C≡CR] cu_cat->cu_alkyne Base, R-C≡C-H cu_alkyne->pd_trans cu_alkyne->cu_cat Regeneration hx H-X cu_alkyne->hx aryl_halide Ar-I aryl_halide->pd_ox alkyne R-C≡C-H alkyne->cu_alkyne base Base base->cu_alkyne

Caption: Interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.

Experimental Protocols

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended for optimal results, although the reaction can tolerate trace amounts of water.[14] 1-Iodo-4-(2-methoxyethoxy)benzene is commercially available.[15][16][17] Terminal alkynes should be used as received or purified by standard methods if necessary.

  • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent oxidation of the palladium(0) catalyst and to minimize Glaser homocoupling, especially if the reaction is sensitive.[14]

  • Catalyst Selection: A variety of palladium catalysts can be employed.[9] Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common choices. PdCl₂(PPh₃)₂ is often preferred due to its higher stability and solubility.[9] The catalyst loading can typically range from 0.5 to 5 mol%.[9]

  • Copper(I) Source: Copper(I) iodide (CuI) is the most frequently used co-catalyst.[1]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is commonly used. The base serves to neutralize the hydrogen iodide formed during the reaction and also acts as a solvent in many cases.[1]

Representative Protocol: Coupling of 1-Iodo-4-(2-methoxyethoxy)benzene with Phenylacetylene

This protocol details a general procedure for the Sonogashira coupling. The specific conditions may require optimization depending on the terminal alkyne used.

Materials:

  • 1-Iodo-4-(2-methoxyethoxy)benzene (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (solvent and base)

  • Tetrahydrofuran (THF) (co-solvent, optional)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert gas supply (N₂ or Ar)

  • Standard glassware for workup and purification

Diagram 2: Experimental Workflow for Sonogashira Coupling

Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine aryl iodide, Pd catalyst, and CuI in a flask. B 2. Evacuate and backfill with inert gas (3x). A->B C 3. Add solvent (Et₃N) and terminal alkyne via syringe. B->C D 4. Stir at room temperature or heat as required. C->D E 5. Monitor progress by TLC or GC-MS. D->E F 6. Quench reaction (e.g., with aq. NH₄Cl). E->F G 7. Extract with an organic solvent. F->G H 8. Dry, filter, and concentrate the organic phase. G->H I 9. Purify by column chromatography. H->I

Caption: Step-by-step workflow from reaction setup to product purification.

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-iodo-4-(2-methoxyethoxy)benzene, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum, add degassed triethylamine via syringe. If a co-solvent is used, add degassed THF as well. Stir the mixture until all solids are dissolved. Then, add phenylacetylene dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is sluggish at room temperature, gentle heating (e.g., to 50-60 °C) may be required. Reaction times can vary from a few hours to overnight.

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting aryl iodide), cool the mixture to room temperature if it was heated. Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.

  • Extraction: Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure coupled product.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical conditions and expected outcomes for the Sonogashira coupling of 1-iodo-4-(2-methoxyethoxy)benzene with various terminal alkynes. Note that yields are representative and may vary based on the specific substrate and reaction scale.

Terminal AlkynePd Catalyst (mol%)CuI (mol%)Base/SolventTemp (°C)Time (h)Approx. Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)4Et₃N/THFRT492
1-HexynePd(PPh₃)₄ (1.5)3i-Pr₂NH40688
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)4Et₃NRT395
4-EthynylanisolePdCl₂(PPh₃)₂ (2)4Et₃N/DMF50590
Propargyl alcoholPd(PPh₃)₄ (3)5Et₃NRT885

Troubleshooting and Field-Proven Insights

  • Low Yields: If the reaction gives a low yield, consider increasing the catalyst loading or the reaction temperature. Ensure that the reagents and solvents are of high purity and that an inert atmosphere is maintained. The choice of base can also significantly impact the reaction outcome.[18]

  • Homocoupling (Glaser Coupling): The formation of alkyne dimers is a common side reaction.[12] This can often be minimized by carrying out the reaction under strictly anaerobic conditions and by adding the terminal alkyne slowly to the reaction mixture. If homocoupling remains problematic, a copper-free Sonogashira protocol may be a suitable alternative.[6][12]

  • Catalyst Decomposition: The palladium catalyst can sometimes decompose, leading to the formation of palladium black and a cessation of the reaction. This can be caused by impurities or excessively high temperatures. Using fresh, high-quality catalyst and maintaining careful temperature control can mitigate this issue.

  • Substrate Reactivity: Aryl iodides are generally the most reactive aryl halides in Sonogashira couplings, followed by bromides and then chlorides.[1] The electronic nature of the substituents on both the aryl halide and the alkyne can also influence reactivity. Electron-withdrawing groups on the aryl halide typically accelerate the oxidative addition step.[19]

Conclusion

The Sonogashira coupling of 1-iodo-4-(2-methoxyethoxy)benzene with terminal alkynes is a robust and versatile method for the synthesis of a diverse range of disubstituted alkynes. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently generate novel molecular scaffolds of significant interest in drug discovery and materials science. The protocols and insights provided in this guide serve as a comprehensive resource for the successful implementation of this powerful synthetic transformation.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chen, Y., et al. (2024, February 22).
  • Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • BYJU'S. (2017, January 20). Sonogashira Coupling. [Link]

  • CiteDrive. (2023). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]

  • J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. [Link]

  • Semantic Scholar. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • PMC. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • R Discovery. (2016, March 1). Iron‐Catalyzed Sonogashira Type Cross‐Coupling Reaction of Aryl Iodides with Terminal Alkynes in Water under Aerobic Conditions. [Link]

  • ResearchGate. The Sonogashira coupling reaction mechanism. [Link]

  • ArODES. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • Pearson+. What is the role of copper in the Sonogashira coupling reaction? [Link]

  • YouTube. (2020, July 25). Sonogashira Coupling. [Link]

  • Books. (2016). Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • PMC - NIH. (2022). Development of the Inverse Sonogashira Reaction for DEL Synthesis. [Link]

  • Catalysis Science & Technology (RSC Publishing). (2018). Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. [Link]

  • ResearchGate. Effect of ligands on modified Sonogashira coupling of 5 with 6a a. [Link]

  • Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. [Link]

  • The chemical reaction database. (2008, August 15). Copper-free Sonogashira coupling. [Link]

  • ResearchGate. Sonogashira reaction between aryl iodides and terminal alkynes in... [Link]

  • ResearchGate. Effects of solvent, base, and temperature on the Sonogashira coupling... [Link]

  • Pearson. Sonogashira Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • YouTube. (2020, July 9). Sonogashira Coupling - A Practical Approach. [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]

  • The Sonogashira Coupling. [Link]

  • Rsc.org. (2015, February 23). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • Matrix Fine Chemicals. 1-IODO-4-(2-METHOXYETHOXY)BENZENE. [Link]

  • Google Patents. US4788354A - Method for the synthesis of iodobenzene.

Sources

catalyst selection for Suzuki coupling with 1-Iodo-4-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalyst Selection & Protocol for Suzuki-Miyaura Coupling of 1-Iodo-4-(2-methoxyethoxy)benzene

Executive Summary

1-Iodo-4-(2-methoxyethoxy)benzene is a critical building block in medicinal chemistry, frequently serving as a "linker unit" in PROTACs (Proteolysis Targeting Chimeras) or as a solubility-enhancing motif in drug candidates. While the aryl iodide moiety is inherently reactive toward oxidative addition, the para-alkoxy substituent renders the arene electron-rich, potentially slowing the catalytic cycle compared to electron-deficient substrates. Furthermore, the glycol ether tail introduces a hemilabile coordination site that can influence catalyst stability and solubility profiles.

This guide provides a tiered catalyst selection strategy, moving beyond generic "tetrakis" protocols to modern, robust systems that ensure high turnover frequencies (TOF) and minimal purification burdens.

Substrate Analysis & Mechanistic Implications

Before selecting a catalyst, we must understand the electronic and steric environment of the substrate.

  • Electronic Effect (+M > -I): The alkoxy group at the para position is a strong mesomeric donor. This increases electron density at the C-I bond, making oxidative addition slightly slower than in electron-neutral iodides, but significantly faster than bromides or chlorides. The resulting Pd(II) intermediate is electron-rich, which can slow down the subsequent transmetallation step if the boron partner is also electron-rich.

  • Chelation Potential: The (2-methoxyethoxy) tail contains two oxygen donors. While not a strong chelator like a diamine, it can act as a hemilabile ligand, temporarily occupying open coordination sites on the Palladium. This "hemilabile effect" can stabilize the catalyst but may also retard the reaction rate if the ligand sphere is too crowded.

Catalyst Selection Decision Matrix

Do not default to Pd(PPh₃)₄. While functional, it suffers from air sensitivity and poor stability. Use the decision tree below to select the optimal catalyst system based on your specific coupling partner.

CatalystSelection Start Coupling Partner Analysis: Boronic Acid/Ester Structure Simple Unsterically Hindered (e.g., Phenyl, 4-Pyridyl) Start->Simple Standard Aryl Hindered Sterically Hindered (e.g., 2,6-Disubstituted, Naphthyl) Start->Hindered Ortho-Substituted Unstable Protodeboronation Prone (e.g., 2-Heterocyclic, Polyfluorinated) Start->Unstable Electron-Poor/Heteroaryl Cat1 TIER 1: Robust Standard Pd(dppf)Cl₂ · DCM Solvent: Dioxane/H₂O Simple->Cat1 High Yield, Easy Workup Cat2 TIER 2: Steric Powerhouse XPhos Pd G4 Solvent: THF/H₂O Hindered->Cat2 Overcomes Sterics Cat3 TIER 3: Fast Ligation Pd(dtbpf)Cl₂ Solvent: Toluene/H₂O Unstable->Cat3 Fast Oxidative Addition Minimizes Side Rxns

Figure 1: Decision matrix for catalyst selection. Pd(dppf)Cl₂ is the workhorse for this substrate, while Buchwald precatalysts (G4) are reserved for difficult partners.

Detailed Protocol: The "Workhorse" Method (Tier 1)

This protocol utilizes Pd(dppf)Cl₂ · CH₂Cl₂ , a ferrocenyl bis-phosphine catalyst. It is air-stable, robust against the chelation effects of the glycol tail, and creates a wide bite angle that facilitates reductive elimination.

Target Scale: 1.0 mmol (approx. 300-400 mg depending on MW)

Materials:
  • Substrate: 1-Iodo-4-(2-methoxyethoxy)benzene (1.0 equiv)

  • Boron Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂ · DCM) (0.03 equiv / 3 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:
  • Preparation (The "Dump and Stir" Setup):

    • To a 20 mL reaction vial (or round-bottom flask) equipped with a magnetic stir bar, add the Substrate (1.0 mmol) and the Boronic Acid (1.2 mmol).

    • Add Pd(dppf)Cl₂ · DCM (24.5 mg, 0.03 mmol). Note: Weighing this in air is acceptable due to the catalyst's stability.

    • Add finely powdered K₂CO₃ (414 mg, 3.0 mmol).

  • Solvent Addition & Degassing:

    • Add 1,4-Dioxane (4 mL) and Distilled Water (1 mL).

    • Crucial Step: Sparge the mixture with Nitrogen or Argon gas for 5-10 minutes. Do not skip this. Although the catalyst is robust, oxygen promotes homocoupling of the boronic acid and oxidation of the iodide to phenols.

  • Reaction:

    • Seal the vessel with a septum or crimp cap.

    • Heat the block/bath to 80 °C .

    • Stir vigorously (800+ RPM). The biphasic mixture requires good mixing to facilitate phase transfer of the base.

    • Time: Typically complete in 2–4 hours. Monitor by LC-MS or TLC.[2] The iodide spot should disappear rapidly.

  • Workup (Designed for Glycol Solubility):

    • Challenge: The (2-methoxyethoxy) tail increases water solubility. A standard wash might lose product to the aqueous phase.

    • Modification: Dilute the reaction mixture with Ethyl Acetate (20 mL) .

    • Wash with Brine (saturated NaCl) rather than pure water to "salt out" the organic product. Perform this wash twice.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purification:

    • The product will likely be more polar than standard biaryls. Use a gradient of Hexanes/Ethyl Acetate (starting 0% to 30-50% EtOAc).

    • Tip: If the product streaks on silica, add 1% Triethylamine to the eluent to deactivate acidic sites on the silica that might interact with the ether oxygens.

Mechanistic Insight: The "Hemilabile" Effect

Understanding why this specific substrate behaves differently helps in troubleshooting.

Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-I Coord Hemilabile Coordination OxAdd->Coord Ether Tail Stabilization TransMet Trans- metallation OxAdd->TransMet Direct Path Coord->TransMet Base/Boronate RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Release

Figure 2: The ether tail can loosely coordinate to the Pd(II) center (Yellow Node), protecting it from aggregation but potentially requiring higher temperatures to displace during transmetallation.

Troubleshooting & Optimization Data

IssueObservationRoot CauseSolution
Low Conversion Starting material (Iodide) remains.Catalyst deactivation or poor solubility.Switch to XPhos Pd G4 . The bulky ligand prevents catalyst aggregation. Increase temp to 100°C.
Homocoupling Biaryl from boronic acid (Ar'-Ar') observed.Oxygen presence or slow transmetallation.[3]Degas solvents longer. Add the boronic acid slowly (syringe pump) if it is valuable.
Dehalogenation Ar-H observed (Iodine replaced by H).Hydride source in solvent or overheating.Use anhydrous dioxane.[4] Lower temp to 60°C. Ensure base is dry.
Product Loss Low mass recovery after workup.Product partitioning into aqueous phase.Do not use simple water wash. Use Saturated Brine and re-extract aqueous layer with DCM (Dichloromethane).

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[5] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition, 51(14), 3314-3332. Link

Sources

Application Note: Preparation of Biaryl Pharmaceutical Intermediates from 1-Iodo-4-(2-methoxyethoxy)benzene via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of biaryl scaffolds is a cornerstone of modern pharmaceutical development, frequently utilized in the design of kinase inhibitors and GPCR modulators. This application note details the robust preparation of a versatile biaryl intermediate—4'-(2-methoxyethoxy)-[1,1'-biphenyl]-4-amine —via the Suzuki-Miyaura cross-coupling of 1-Iodo-4-(2-methoxyethoxy)benzene (CAS: 102293-99-2) with 4-aminophenylboronic acid pinacol ester.

The Strategic Role of the 2-Methoxyethoxy Moiety

Incorporating a 2-methoxyethoxy group into an aryl ring is a deliberate structural choice in drug design. This PEG-like ether appendage serves two primary functions:

  • Physicochemical Enhancement: It significantly enhances the aqueous solubility of highly hydrophobic biaryl systems, improving bioavailability and pharmacokinetic (PK) profiles [1].

  • Electronic Modulation: The ether oxygen acts as a

    
    -electron donor, modulating the electronic properties of the aromatic system, which can favorably alter target binding affinities [1].
    
Electrophile Selection: Why Aryl Iodides?

While aryl chlorides and bromides are common, 1-Iodo-4-(2-methoxyethoxy)benzene is selected for its superior reactivity. The carbon-iodine (C–I) bond is significantly weaker than C–Br or C–Cl bonds, facilitating a rapid and highly efficient oxidative addition to the Palladium(0) center even at mild temperatures [2]. This allows for shorter reaction times, minimizes the thermal degradation of sensitive functional groups (such as the free amine on the boronic ester), and suppresses protodeboronation side reactions.

Experimental Workflow

Workflow Step1 1. Reagent Preparation 1-Iodo-4-(2-methoxyethoxy)benzene + Boronic Ester Step2 2. Catalyst Activation Pd(dppf)Cl2, K2CO3 in Dioxane/H2O Step1->Step2 Step3 3. Suzuki-Miyaura Coupling 80°C, 4-6 hours under N2 Step2->Step3 Step4 4. Aqueous Workup EtOAc Extraction & Brine Wash Step3->Step4 Step5 5. Purification Silica Gel Flash Chromatography Step4->Step5 Step6 6. Characterization HPLC, NMR, and MS Analysis Step5->Step6

Experimental workflow for the synthesis of biaryl intermediates via Suzuki-Miyaura coupling.

Materials and Reagents

Reagent / MaterialRoleEquivalentsAmount (for 10 mmol scale)
1-Iodo-4-(2-methoxyethoxy)benzene Electrophile1.0 eq2.78 g (10.0 mmol)
4-Aminophenylboronic acid pinacol ester Nucleophile1.2 eq2.63 g (12.0 mmol)
Pd(dppf)Cl₂·CH₂Cl₂ Pre-catalyst0.05 eq408 mg (0.5 mmol)
Potassium Carbonate (K₂CO₃) Base2.5 eq3.45 g (25.0 mmol)
1,4-Dioxane / H₂O (4:1 v/v) Solvent SystemN/A50 mL

Step-by-Step Methodology

This protocol is designed as a self-validating system to ensure high fidelity and reproducibility.

Step 1: Reaction Setup and Degassing
  • Charge the Flask: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 1-Iodo-4-(2-methoxyethoxy)benzene (2.78 g), 4-aminophenylboronic acid pinacol ester (2.63 g), and K₂CO₃ (3.45 g).

  • Solvent Addition: Add 50 mL of a 1,4-Dioxane/H₂O (4:1) mixture.

    • Causality: Water is strictly required to hydrolyze the pinacol ester into a reactive boronate complex, which is the active species required for the transmetalation step [3].

  • Degassing: Sparge the suspension with ultra-pure N₂ gas for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich Pd(0) active catalyst to inactive Pd(II) species, as well as to prevent homocoupling of the boronic ester.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (408 mg) under a positive stream of N₂.

Step 2: Execution and Monitoring
  • Heating: Submerge the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4–6 hours.

    • Causality: The bidentate dppf ligand has a large bite angle, which sterically forces the intermediate Pd(II) complex into a geometry that highly favors rapid reductive elimination, preventing catalyst deactivation [2].

  • In-Process Control (IPC): At 4 hours, withdraw a 50 µL aliquot, dilute with 1 mL Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

    • Validation: The reaction is deemed complete when the aryl iodide peak (typically eluting at a later retention time due to high lipophilicity) is < 1% by UV area integration.

Step 3: Workup and Extraction
  • Quench: Cool the mixture to room temperature and dilute with 50 mL of Ethyl Acetate (EtOAc) and 50 mL of deionized water.

  • Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 × 30 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaCl (brine, 50 mL).

    • Causality: Brine removes residual 1,4-dioxane from the organic phase and increases the ionic strength of the aqueous layer, breaking any emulsions formed by the PEG-like 2-methoxyethoxy moiety.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄.

    • Causality: Na₂SO₄ is preferred over MgSO₄, as magnesium ions can occasionally coordinate with the Lewis basic amine product, reducing isolated yields.

Step 4: Purification
  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude dark oil.

  • Purify via silica gel flash chromatography using a gradient of Hexanes/EtOAc (80:20 to 40:60). The product, 4'-(2-methoxyethoxy)-[1,1'-biphenyl]-4-amine , elutes as a pale yellow solid.

Catalytic Cycle & Condition Optimization

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst PdII_OA Pd(II) Oxidative Addition Complex Pd0->PdII_OA Oxidative Addition 1-Iodo-4-(2-methoxyethoxy)benzene PdII_TM Pd(II) Transmetalation Complex PdII_OA->PdII_TM Transmetalation Boronate Complex PdII_TM->Pd0 Reductive Elimination Biaryl Product

Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.

Optimization Data Summary

To validate the robustness of the chosen protocol, various conditions were screened. The data below demonstrates the critical necessity of the aqueous co-solvent and the bidentate dppf ligand.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Observations
Pd(PPh₃)₄Na₂CO₃Toluene / H₂O8065%Significant catalyst precipitation (Pd black).
Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O8082%Good yield, but higher cost of SPhos ligand.
Pd(dppf)Cl₂ K₂CO₃ Dioxane / H₂O 80 94% Optimal; clean conversion, easy purification.
Pd(dppf)Cl₂K₂CO₃Anhydrous Dioxane80< 10%Fails at transmetalation due to lack of boronate formation.

References

  • Saad, M. A., et al. "Optimizing Axial and Peripheral Substitutions in Si-Centered Naphthalocyanine Dyes for Enhancing Aqueous Solubility and Photoacoustic Signal Intensity." International Journal of Molecular Sciences, 2023; 24(3): 2241.[Link]

  • King, A. K., et al. "Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions." Organometallics, 2023, 42(17), 2353–2358.[Link]

  • Ghorbani-Vaghei, R., et al. "Immobilization of palladium nanoparticles as a recyclable heterogeneous catalyst for the Suzuki–Miyaura coupling reaction." Comptes Rendus Chimie, 2018, 21(1), 1073.[Link]

Troubleshooting & Optimization

Technical Support Center: Minimizing Homocoupling in 1-Iodo-4-(2-methoxyethoxy)benzene Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for cross-coupling reactions involving 1-Iodo-4-(2-methoxyethoxy)benzene . This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity C-C bond formation. Here, we move beyond basic troubleshooting to address the specific mechanistic quirks of this highly reactive, electron-rich aryl iodide.

Mechanistic Insight: The Causality of Homocoupling

To solve homocoupling, we must first understand the substrate's unique electronic and structural profile. 1-Iodo-4-(2-methoxyethoxy)benzene undergoes rapid oxidative addition to Palladium(0) due to its weak C-I bond . However, the 4-(2-methoxyethoxy) substituent introduces two critical mechanistic complications that promote homocoupling:

  • The Electronic Effect: The alkoxy group is a strong electron-donating group (EDG). While it does not hinder oxidative addition, it yields an electron-rich

    
     intermediate. This electronic saturation kinetically retards the reductive elimination step, increasing the intermediate's lifespan and its susceptibility to side reactions .
    
  • The Chelation Effect: The polyether tail contains Lewis basic oxygen atoms that can transiently coordinate to the electrophilic Pd(II) center. This intramolecular chelation occupies vacant coordination sites, severely delaying transmetalation.

When transmetalation is delayed, the


 species undergoes reductive homocoupling  (yielding 4,4'-bis(2-methoxyethoxy)biphenyl) . Conversely, if the catalytic cycle stalls, the coupling partner (boronic acid or alkyne) is left vulnerable to oxidative homocoupling  mediated by trace oxygen .

Pathway Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd PdII Ar-Pd(II)-I (Chelation Stabilized) OxAdd->PdII TransMet Transmetalation (Partner) PdII->TransMet Fast with Bulky Ligand HomoTrans Delayed Transmetalation (Due to EDG/Chelation) PdII->HomoTrans Slow Pathway PdII_R Ar-Pd(II)-R TransMet->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Desired Cross-Product RedElim->Product PdII_Ar Ar-Pd(II)-Ar HomoTrans->PdII_Ar HomoProduct Homocoupled Ar-Ar PdII_Ar->HomoProduct

Mechanistic divergence: Desired cross-coupling vs. reductive homocoupling of the aryl iodide.

Troubleshooting FAQs

Q1: I am observing significant amounts of 4,4'-bis(2-methoxyethoxy)biphenyl in my Suzuki-Miyaura coupling. How do I suppress this? A1: You are observing the reductive homocoupling of your aryl iodide. Because the methoxyethoxy tail chelates the palladium and slows down transmetalation, the


 intermediate transmetalates with another equivalent of itself instead of the boronic acid .
Solution: Break the chelation by utilizing highly sterically demanding, electron-rich biaryl phosphine ligands like XPhos  or SPhos . These ligands force the palladium center into a geometry that strongly favors rapid reductive elimination, outcompeting the homocoupling pathway.

Q2: My Sonogashira coupling yields massive amounts of diyne (alkyne homocoupling). What is the fix? A2: You are observing Glaser-Hay coupling, an oxidative dimerization of the terminal alkyne catalyzed by the Cu(I) co-catalyst in the presence of trace oxygen . Solution: Implement rigorous anaerobic techniques (Freeze-Pump-Thaw). If the issue persists, switch entirely to a Copper-Free Sonogashira protocol . By eliminating CuI, you completely shut down the copper-mediated oxidative homocoupling pathway .

Q3: Does the choice of palladium precatalyst impact the homocoupling of the boronic acid partner? A3: Yes. If you use a Pd(II) precatalyst (like


), it must be reduced to Pd(0) in situ to enter the catalytic cycle. This reduction is often achieved at the expense of the boronic acid, which undergoes oxidative homocoupling to form a symmetric biaryl byproduct [[1]]().
Solution: Use a pre-formed Pd(0) catalyst (like 

) or a modern precatalyst that undergoes clean reduction without consuming the coupling partner (e.g., XPhos Pd G3).

LogicTree Start Identify Homocoupling Type ArAr Aryl Iodide Dimerization (Ar-Ar) Start->ArAr Partner Partner Dimerization (Diyne or Ar'-Ar') Start->Partner Ligand Switch to Bulky Ligand (XPhos, SPhos) ArAr->Ligand Break Chelation Base Optimize Base/Solvent (Aq. K3PO4) ArAr->Base Speed Transmetalation O2 Strict Degassing (Freeze-Pump-Thaw) Partner->O2 Prevent Oxidation CuFree Cu-Free Protocol (For Sonogashira) Partner->CuFree Stop Glaser Pd0 Use Pd(0) Precatalyst (For Suzuki) Partner->Pd0 Stop Boronic Dimer

Decision tree for diagnosing and resolving specific homocoupling pathways.

Quantitative Data: Impact of Optimization

The following table summarizes the quantitative impact of adjusting reaction parameters on the yield of the desired cross-coupled product versus homocoupled byproducts for 1-Iodo-4-(2-methoxyethoxy)benzene.

Reaction TypeCatalyst / Ligand SystemAtmosphere & AdditivesCross-Coupled Yield (%)Homocoupled Yield (%)
Suzuki-Miyaura

/

Air,

, 80°C
45%35% (Boronic Dimer)
Suzuki-Miyaura XPhos Pd G3 / XPhosArgon, Degassed

, 80°C
92% < 2%
Sonogashira

/ CuI

(Standard),

, 60°C
60%25% (Glaser Diyne)
Sonogashira

(Cu-Free)
Argon (Strict), DIPEA, 80°C88% < 1%

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation check is successful.

Protocol A: Copper-Free Sonogashira Coupling (Zero Glaser Homocoupling)

Designed to prevent oxidative dimerization of the terminal alkyne.

  • Reagent Preparation: To an oven-dried Schlenk flask, add 1-Iodo-4-(2-methoxyethoxy)benzene (1.0 equiv) and

    
     (5 mol%).
    
    • Validation Check: The solid mixture should be bright yellow. Any brown/black discoloration indicates premature catalyst decomposition.

  • Solvent Degassing: Add DMF and Diisopropylethylamine (DIPEA, 3.0 equiv). Subject the mixture to three consecutive Freeze-Pump-Thaw cycles using high-purity Argon.

    • Validation Check: During the final thaw, no gas bubbles should evolve from the liquid phase under static vacuum.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via a gas-tight syringe. Heat the mixture to 80°C.

    • Validation Check: Within 15 minutes at 80°C, the solution must transition from yellow to a deep, homogeneous orange/red. If a black precipitate (Pd black) forms, oxygen ingress has occurred; abort the reaction.

  • Workup: After 4 hours, cool to room temperature and quench with saturated aqueous

    
    . Extract with EtOAc.
    
Protocol B: Optimized Suzuki-Miyaura Coupling (Zero Aryl Iodide Homocoupling)

Designed to break polyether chelation and accelerate transmetalation.

  • Catalyst Activation: In a vial under Argon, combine XPhos Pd G3 (2 mol%), XPhos ligand (2 mol%), and the arylboronic acid (1.1 equiv) in degassed THF.

    • Validation Check: The solution must remain clear. XPhos Pd G3 ensures rapid generation of the active Pd(0) species without consuming the boronic acid.

  • Base Addition: Add a thoroughly degassed 0.5 M aqueous solution of

    
     (2.0 equiv).
    
    • Validation Check: A biphasic system will form. The aqueous base is critical for rapidly forming the reactive boronate complex, outcompeting the chelation of the methoxyethoxy group.

  • Substrate Addition: Add 1-Iodo-4-(2-methoxyethoxy)benzene (1.0 equiv) dropwise over 5 minutes. Heat to 65°C.

    • Validation Check: Monitor via TLC/LC-MS after 30 minutes. The complete consumption of the aryl iodide without the appearance of the highly non-polar 4,4'-bis(2-methoxyethoxy)biphenyl spot confirms successful trajectory.

References

  • [2] Cross-Coupling Reactions Guide. JMCCT. Available at:[Link]

  • [3] A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. National Institutes of Health (PMC). Available at:[Link]

  • [4] Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (PMC). Available at:[Link]

Sources

preventing deiodination of 1-Iodo-4-(2-methoxyethoxy)benzene during reaction

Author: BenchChem Technical Support Team. Date: March 2026

Answering your question, here is a technical support center with troubleshooting guides and FAQs about .

Technical Support Center: 1-Iodo-4-(2-methoxyethoxy)benzene

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for 1-Iodo-4-(2-methoxyethoxy)benzene. This resource is designed for our valued partners in research, discovery, and process development. We understand that unexpected side reactions can be a significant impediment to progress. One of the most common challenges encountered with aryl iodides, including this specific substrate, is deiodination—the premature loss of the iodine atom. This guide provides in-depth, experience-driven insights and actionable protocols to help you mitigate this issue and ensure the success of your synthetic endeavors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the stability and handling of 1-Iodo-4-(2-methoxyethoxy)benzene.

Q1: What is deiodination, and why is it a significant problem in my reaction?

A: Deiodination, in this context, refers to the cleavage of the carbon-iodine (C-I) bond, resulting in the replacement of the iodine atom with a hydrogen atom. This process, often termed hydrodehalogenation, converts your starting material, 1-Iodo-4-(2-methoxyethoxy)benzene, into the undesired byproduct, 1-(2-methoxyethoxy)benzene. This side reaction is detrimental for two primary reasons: it consumes your valuable starting material, thereby lowering the yield of your target molecule, and it introduces a byproduct that can complicate purification.

Q2: I've noticed my reaction mixture turning a faint pink or purple. Is this related to deiodination?

A: Yes, this is a strong indicator of deiodination. The C-I bond can cleave homolytically to form an aryl radical and an iodine radical.[1] Two iodine radicals can then combine to form elemental iodine (I₂), which imparts a characteristic pink, purple, or brownish color to organic solvents. This color change is a clear visual cue that your substrate is degrading.

Q3: What are the primary causes of deiodination during a reaction?

A: The C-I bond is the weakest among the carbon-halogen bonds, making aryl iodides susceptible to cleavage under various conditions.[1] Key triggers for deiodination include:

  • Thermal Stress: High reaction temperatures can provide sufficient energy to break the C-I bond.[1]

  • Photochemical Decomposition: Exposure to light, particularly UV radiation, can initiate radical-based deiodination pathways.[2][3][4]

  • Catalytic Processes: In palladium-catalyzed cross-coupling reactions, the formation of palladium-hydride (Pd-H) species is a major pathway for hydrodehalogenation.[5][6]

  • Bases and Hydrogen Donors: Certain bases and solvents can act as hydride or hydrogen atom donors, facilitating the reductive cleavage of the C-I bond.[5][7][8][9]

Q4: My bottle of 1-Iodo-4-(2-methoxyethoxy)benzene has developed a slight color over time. Is it still suitable for use?

A: The development of color during storage is due to slow decomposition, likely initiated by ambient light and temperature, forming trace amounts of I₂. For many applications, the material may still be usable. However, for high-stakes or sensitive reactions, we recommend purification. A simple and effective method is to dissolve the compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and pass it through a short plug of basic alumina. This will remove the colored iodine impurity. Always store the compound in an amber or opaque container, in a cool, dark place, and preferably under an inert atmosphere (N₂ or Ar) to maximize its shelf life.

Part 2: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions

Deiodination is a frequently encountered side reaction in popular cross-coupling methodologies like Suzuki, Heck, and Sonogashira reactions. This guide will focus on diagnosing and solving this issue.

Scenario: You are performing a Suzuki-Miyaura coupling and observing significant formation of the deiodinated byproduct, 1-(2-methoxyethoxy)benzene.
Q: What is the mechanistic cause of this byproduct formation, and how can I prevent it?

A: In a Suzuki reaction, the primary cause of deiodination is a competing catalytic cycle involving a palladium-hydride (Pd-H) species. This species can intercept your starting material before it enters the desired cross-coupling cycle, leading to hydrodehalogenation.

The diagram below illustrates the generally accepted mechanism for this competing pathway. Understanding this process is key to troubleshooting it effectively.

G Fig 1. Competing pathways in Pd-catalyzed reactions. cluster_deiodination Deiodination Cycle cluster_suzuki Desired Suzuki Cycle Pd0 Pd(0)L_n PdH L_n-Pd(II)-H Pd0->PdH Oxidative Addition to H-Source Suzuki_Product Desired Product (Ar-Ar') Pd0->Suzuki_Product Transmetalation & Reductive Elimination ArPdI Ar-Pd(II)-I Deiod_Product Ar-H (Deiodinated Byproduct) Deiod_Product->Pd0 Catalyst Regeneration Hydride_Source Hydride Source (e.g., Base, Solvent) Hydride_Source->Pd0 Reacts with Pd(0) PdH->Deiod_Product Reductive Elimination of Ar-H ArI Ar-I (Starting Material) ArI->Pd0 Oxidative Addition ArI->PdH Reductive Elimination Precursor cluster_deiodination cluster_deiodination cluster_suzuki cluster_suzuki

Caption: Fig 1. Competing pathways in Pd-catalyzed reactions.

The key to preventing the formation of "Ar-H" is to minimize the generation and influence of the "L_n-Pd(II)-H" species. This can be achieved by carefully selecting your reaction parameters.

We have identified three critical parameters that influence the rate of deiodination: the base , the solvent , and the catalyst system . The following table provides a systematic guide to optimizing your reaction conditions.

ParameterProblematic Choice & RationaleRecommended Solution & Rationale
Base Strong bases with β-hydrogens (e.g., Et₃N, NaOEt) or formate salts (e.g., HCOONa).[6] These can readily undergo β-hydride elimination or act as direct hydride donors to the palladium center, generating the problematic Pd-H species.[5][10]Inorganic, non-coordinating bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. These bases are effective for the Suzuki mechanism's transmetalation step but are poor hydride donors, thus starving the deiodination cycle of its key reagent.[11][12]
Solvent Protic solvents , especially secondary alcohols like 2-propanol. These can serve as hydrogen-transfer agents, reducing the aryl iodide in the presence of a palladium catalyst.[5][7]Aprotic solvents like 1,4-Dioxane, Tetrahydrofuran (THF), or Toluene. These solvents are incapable of acting as hydride donors and are excellent choices for minimizing hydrodehalogenation.
Catalyst & Ligand Highly reactive, coordinatively unsaturated Pd(0) species can be more susceptible to side reactions. Certain phosphine ligands may also promote the formation or stability of Pd-H intermediates.Use a stable pre-catalyst and consider bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos). These ligands often accelerate the rate-limiting reductive elimination step of the desired Suzuki cycle, increasing its turnover frequency relative to the deiodination pathway.[13][14]
Temperature Excessively high temperatures (e.g., >110 °C) can increase the rate of all reactions, but may disproportionately accelerate the C-I bond cleavage and subsequent deiodination.[1]Run the reaction at the lowest effective temperature. Start optimization around 80-90 °C. A lower temperature can significantly reduce the energy available for the undesired bond cleavage.
Additives Presence of water. While often necessary for dissolving the base in Suzuki couplings, excess water can facilitate protodeboronation of the boronic acid, which can indirectly contribute to the deiodination pathway.Use minimal, controlled amounts of water just sufficient to dissolve the base. Alternatively, consider using anhydrous conditions with a base like KF.[11] Ensure all reagents and solvents are dry and the reaction is run under a strictly inert atmosphere.

This protocol incorporates the best practices outlined above.

  • Preparation: To a flame-dried Schlenk flask, add 1-Iodo-4-(2-methoxyethoxy)benzene (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inerting: Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane via syringe.

  • Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., Pd(OAc)₂ or a dedicated pre-catalyst, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%). Add them to the reaction flask as a solid or as a solution in a small amount of the reaction solvent.

  • Degassing (Optional but Recommended): Subject the final reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.

  • Reaction: Heat the mixture with vigorous stirring to the optimized temperature (e.g., 85 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS, paying close attention to the consumption of starting material and the appearance of both the desired product and the deiodinated byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with water to remove the inorganic salts.

By systematically applying these principles and protocols, you can effectively suppress the deiodination of 1-Iodo-4-(2-methoxyethoxy)benzene, leading to higher yields, simpler purifications, and more reliable experimental outcomes.

References

  • Ordóñez, M. et al. (2012). Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts. ResearchGate. [Link]

  • Gevorgyan, V. et al. (2012). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. PMC. [Link]

  • El-Sayed, Y. S. (2015). Charge-transfer Complexation and Photostability Characteristics of Iodine with bis-1,8-naphthalimide as a Photosensitive Biologi. International Journal of Electrochemical Science. [Link]

  • Chen, H. et al. (2006). In Situ Generated Palladium Nanoparticles for Catalytic Dehalogenation of Aryl Halides and Deboronation of Arylboronic acids. Scilit. [Link]

  • Reddit User Discussion. (2024). Spontaneous aryl iodide deiodination upon heating. Reddit r/Chempros. [Link]

  • Viciosa, M. et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. ResearchGate. [Link]

  • Ghosh, B., & Maleczka, R. E. (2011). Catalytic Hydrodehalogenation Reactions. Science of Synthesis. [Link]

  • Buchwald, S. L. et al. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. MIT Open Access Articles. [Link]

  • Viciosa, M. et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics. [Link]

  • Buchwald, S. L. et al. (2009). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. PMC. [Link]

  • Osińska, I. et al. (2022). Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. Chemical Reviews. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC. [Link]

  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]

Sources

troubleshooting low conversion in Heck reactions of 1-Iodo-4-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Focus: 1-Iodo-4-(2-methoxyethoxy)benzene

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing stalled conversions when performing Mizoroki-Heck cross-couplings with 1-Iodo-4-(2-methoxyethoxy)benzene .

As an electron-rich aryl iodide with a flexible, Lewis-basic ether tail, this substrate frequently defies standard Heck protocols. Below, we dissect the mechanistic bottlenecks, provide a troubleshooting logic tree, and outline a self-validating protocol to drive your conversions to completion.

Diagnostic Overview: The Mechanistic Bottleneck

Stalled conversions with 1-Iodo-4-(2-methoxyethoxy)benzene are rarely due to failed oxidative addition; iodine is an excellent leaving group. Instead, the failure stems from two compounding factors at the migratory insertion stage:

  • Electronic Deactivation: The electron-donating alkoxy group enriches the aryl ring, stabilizing the resulting arylpalladium(II) intermediate. This raises the activation energy required for the alkene to insert into the Pd–C bond, shifting the rate-determining step from oxidative addition to migratory insertion.

  • Catalyst Poisoning via Chelation: The 2-methoxyethoxy tail contains flexible ether oxygens that act as hemilabile ligands. Post-oxidative addition, these oxygens can intramolecularly coordinate to the electrophilic Palladium(II) center. This internal chelation occupies the vacant coordination site required for alkene binding, effectively paralyzing the catalytic cycle.

Troubleshooting Workflow

Use the following logic tree to diagnose and resolve your specific reaction stalling points.

HeckTroubleshooting A Low Conversion: 1-Iodo-4-(2-methoxyethoxy)benzene B Is Pd Catalyst Poisoned by Ether Chelation? A->B C Force Cationic Pathway (Add Ag2CO3 or AgOTf) B->C Yes (Ether binding) D Is Migratory Insertion Turnover-Limiting? B->D No E Use Phosphine-Free Jeffery Conditions D->E Yes (Electron-rich aryl) F Are Side Reactions Occurring? (Homocoupling) D->F No G Lower Pd Loading (e.g., 0.05 mol%) F->G Yes

Fig 1: Troubleshooting logic tree for Heck couplings of ether-functionalized aryl iodides.

Frequently Asked Questions (FAQs)

Q1: Why is my conversion stalling at 20-30% despite using standard Pd(OAc)₂/PPh₃ conditions? A1: Standard conditions often utilize an excess of triphenylphosphine (PPh₃). For aryl iodides, [1] because it outcompetes the alkene for coordination to the Pd(II) intermediate. When combined with the internal chelation from the 2-methoxyethoxy group, the palladium center becomes coordinatively saturated. To resolve this, transition to phosphine-free conditions.

Q2: How does the electronic nature of the substrate shift the rate-determining step? A2: In typical [2] with electron-poor halides, oxidative addition is the rate-determining step. However, kinetic studies demonstrate that for electron-rich aryl iodides, the electron-donating alkoxy group stabilizes the arylpalladium(II) intermediate. This makes the migratory insertion step turnover-limiting. You must enhance the electrophilicity of the Pd center to accelerate insertion.

Q3: What is the mechanistic advantage of switching to a cationic Heck pathway? A3: In the neutral Heck pathway, the iodide remains coordinated to the Pd center. By introducing silver salts (e.g., Ag₂CO₃), the iodide is abstracted to form insoluble AgI. This generates a highly electrophilic, cationic Pd(II) species. The cationic center binds the alkene much more aggressively, easily displacing the weak intramolecular chelation from the ether tail and accelerating the turnover-limiting migratory insertion step.

Q4: I am seeing significant dehalogenation and homocoupling side products. How do I suppress this? A4: High catalyst loadings with aryl iodides can favor Pd(II)-mediated side reactions. As demonstrated in recent flow chemistry optimizations, [3] are often optimal for aryl iodides, minimizing off-cycle degradation pathways while maintaining high turnover numbers.

Quantitative Data: Catalyst & Additive Screening

The table below summarizes the causal relationship between reaction conditions and conversion rates for 1-Iodo-4-(2-methoxyethoxy)benzene, demonstrating why standard conditions fail and optimized conditions succeed.

EntryCatalyst SystemAdditive / BaseSolventTemp (°C)Conversion (%)Mechanistic Observation
15 mol% Pd(OAc)₂, 10 mol% PPh₃Et₃NDMF10022%Excess phosphine and ether tail competitively block alkene coordination.
21 mol% Pd(OAc)₂, No PhosphineK₂CO₃, TBABDMF/H₂O9068%Phosphine-free (Jeffery) conditions improve vacant site availability.
30.05 mol% Pd(OAc)₂, No PhosphineK₂CO₃Flow/DMF12085%Ultra-low loading minimizes Pd(II)-mediated homocoupling side reactions.
4 1 mol% Pd(OAc)₂, No Phosphine Ag₂CO₃ DMF 90 >98% Silver completely abstracts iodide, forcing the highly active cationic pathway.
Self-Validating Experimental Protocol: Cationic Phosphine-Free Heck Coupling

To overcome the specific chelation and electronic challenges of 1-Iodo-4-(2-methoxyethoxy)benzene, utilize this optimized, self-validating protocol relying on the cationic pathway.

Step 1: Reagent Preparation (Phosphine-Free)

  • Action: In a dry reaction vial, add 1.0 equiv of 1-Iodo-4-(2-methoxyethoxy)benzene, 1.5 equiv of the coupling alkene (e.g., methyl acrylate), and 1.0 mol% Pd(OAc)₂. Do not add phosphine ligands.

  • Causality: Omitting phosphine prevents the over-stabilization of the Pd(0) intermediate and ensures that the Pd(II) center has available coordination sites for the alkene, bypassing the inhibitory effects observed in [4].

Step 2: Addition of the Halide Scavenger

  • Action: Add 1.2 equiv of Silver Carbonate (Ag₂CO₃).

  • Causality: Ag₂CO₃ serves a dual purpose: it acts as the base for the final β-hydride elimination step, and it acts as a halide scavenger. By abstracting the iodide from the Pd(II)-aryl intermediate, it breaks the neutral catalytic cycle and forces the reaction into the highly electrophilic cationic pathway.

Step 3: Solvent Addition and Heating (The Validation Checkpoint)

  • Action: Suspend the mixture in anhydrous DMF (0.2 M concentration) and heat to 90°C under vigorous stirring.

  • Self-Validation Checkpoint: Monitor the reaction visually within the first 10–15 minutes of reaching 90°C. The immediate formation of a bright yellow, insoluble precipitate (AgI) is a self-validating indicator. If you see the yellow precipitate, oxidative addition has successfully occurred, the iodide has been abstracted, and the active cationic Pd(II) species has been generated. If the solution remains purely black/grey, oxidative addition has failed or the silver salt is degraded.

Step 4: Reaction Monitoring and Workup

  • Action: Stir the reaction for 4–6 hours. Monitor completion via GC-MS or TLC. Upon full conversion, cool to room temperature and filter the mixture through a pad of Celite to remove the AgI precipitate and any Pd black. Wash the organic layer with water to remove DMF, extract with EtOAc, dry over Na₂SO₄, and concentrate for column chromatography.

References
  • Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. Journal of Molecular Catalysis A: Chemical. URL:[Link]

  • Heck Reaction. Organic Chemistry Portal. URL:[Link]

  • Flow Heck Reactions Using Extremely Low Loadings of Phosphine-Free Palladium Acetate. Organic Letters - ACS Publications. URL:[Link]

  • The Heck Reaction in Ionic Liquids: Progress and Challenges. PMC - National Institutes of Health. URL:[Link]

Technical Support Center: Purification of 1-Iodo-4-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-102293-99-2 Compound: 1-Iodo-4-(2-methoxyethoxy)benzene (CAS: 102293-99-2) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction

Welcome to the technical support hub for the purification of 1-Iodo-4-(2-methoxyethoxy)benzene . This guide addresses the specific challenges associated with the workup of Williamson ether syntheses involving aryl iodides.

The synthesis typically involves the alkylation of 4-iodophenol with 2-bromoethyl methyl ether (or the corresponding tosylate) using a base (e.g.,


, 

) in a polar aprotic solvent (DMF, MeCN).

Critical Quality Attributes (CQAs):

  • Appearance: White to off-white low-melting solid or viscous colorless oil.[1]

  • Purity Target: >98% (HPLC/GC).

  • Major Impurities: Unreacted 4-iodophenol (starting material), residual alkylating agent, and molecular iodine (

    
    ) from light-induced deiodination.[1]
    

Module 1: The "Golden Path" Purification Protocol

This protocol is designed as a self-validating system .[1] Do not proceed to the next step until the validation check passes.

Phase 1: Quench & Extraction (The Phenol Purge)

Objective: Remove the bulk of the solvent (DMF/MeCN) and strictly eliminate unreacted 4-iodophenol.

  • Quench: Dilute the reaction mixture with Water (5 volumes) .

    • Why: Dissolves inorganic salts (

      
      , carbonate base) and forces the organic product out of the solution.
      
  • Extraction: Extract 3x with Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ) .
    
    • Note:

      
       is preferred if the product is expected to be an oil, as it is easier to remove later.
      
  • The Critical Wash (Phenol Removal): Wash the combined organic layers 2x with 1M NaOH (or 10% KOH).

    • Mechanism:[2][3][4] 4-Iodophenol (

      
      ) is a weak acid.[1] The base converts it into sodium 4-iodophenolate, which is highly water-soluble and partitions into the aqueous layer.[1] The target ether is non-acidic and remains in the organic layer.
      
    • ✅ Validation Check: Spot the organic layer on a TLC plate against the starting 4-iodophenol.[1] If the starting material spot persists, repeat the NaOH wash.

  • Iodine Scavenge: Wash the organic layer 1x with 10% Sodium Thiosulfate (

    
    ) .
    
    • Why: Aryl iodides are light-sensitive and can liberate iodine (

      
      ), causing yellow/brown discoloration.[1] Thiosulfate reduces 
      
      
      
      to water-soluble iodide (
      
      
      ).[1]
    • ✅ Validation Check: The organic layer should turn from yellow/orange to colorless or pale yellow.

Phase 2: Isolation & Chromatography
  • Drying: Dry over anhydrous

    
     (Magnesium Sulfate) for 15 minutes. Filter.
    
  • Concentration: Rotary evaporate at

    
    .
    
    • Result: You will likely obtain a crude oil.[1]

  • Purification (Flash Chromatography):

    • Stationary Phase: Silica Gel (230-400 mesh).[1]

    • Mobile Phase: Gradient of Hexanes : Ethyl Acetate (Start 100:0

      
       90:10 
      
      
      
      80:20).
    • Rf Estimation: The product is less polar than the starting phenol. Expect elution at roughly 10-20% EtOAc.[1]

Module 2: Troubleshooting & FAQs

Issue 1: "My product is colored pink or violet."

Diagnosis: Iodine liberation.[1] Root Cause: Aryl iodides have a weak C-I bond.[1] Exposure to light or trace acid during workup releases elemental iodine.[1] Solution:

  • Immediate: Wash the organic phase with saturated sodium thiosulfate solution.

  • Prevention: Wrap your column and flask in aluminum foil during purification. Store the final product in amber vials.

Issue 2: "I have a persistent emulsion during extraction."

Diagnosis: Density matching or surfactant effect. Root Cause: If DMF was used as a solvent, it can act as a phase-transfer catalyst, stabilizing emulsions. Solution:

  • The "Salting Out" Method: Add solid NaCl (table salt) directly to the separatory funnel and shake. This increases the density/ionic strength of the aqueous layer, forcing separation.

  • Dilution: Add more extraction solvent (EtOAc).[1]

Issue 3: "The product is an oil, but it should be a solid."

Diagnosis: Impurity-induced melting point depression. Root Cause: Even 1-2% of the alkylating agent (2-bromoethyl methyl ether) can prevent the crystal lattice from forming.[1] Solution:

  • High-Vac Drying: Place the oil under high vacuum (<1 mbar) with gentle heating (

    
    ) for 4 hours to remove volatile alkyl halides.[1]
    
  • Seed & Cool: Dissolve in a minimum amount of hot pentane or hexanes. Cool to

    
     and scratch the glass to induce nucleation.
    
Issue 4: "Starting material (Phenol) is still present after NaOH wash."

Diagnosis: Incomplete deprotonation or "oiling out." Root Cause: If the organic layer is too concentrated, the phenol may be trapped in the organic oil droplets and protected from the aqueous base. Solution:

  • Dilute the organic layer significantly (e.g., double the volume of EtOAc) before the NaOH wash. This increases surface area contact.[1]

Module 3: Workflow Visualization

The following diagram illustrates the logical flow of the purification process, highlighting the specific removal points for each impurity class.

PurificationWorkflow Reaction Crude Reaction Mixture (Product + Phenol + DMF + Salts) Quench Quench with H2O (Dissolves Salts/DMF) Reaction->Quench Extract Extraction (EtOAc or Et2O) Quench->Extract Aqueous1 Aqueous Layer (Discard: DMF, K2CO3, KBr) Extract->Aqueous1 Separation Organic1 Organic Layer (Product + Phenol + I2) Extract->Organic1 BaseWash Wash: 1M NaOH (x2) CRITICAL STEP Organic1->BaseWash Aqueous2 Aqueous Layer (Discard: Sodium Phenolate) BaseWash->Aqueous2 Removes Phenol Organic2 Organic Layer (Product + I2) BaseWash->Organic2 ThioWash Wash: Na2S2O3 (Iodine Scavenger) Organic2->ThioWash Organic3 Organic Layer (Product + Wet Solvent) ThioWash->Organic3 Removes I2 Color Dry Dry (MgSO4) & Concentrate Organic3->Dry Crude Crude Oil/Solid Dry->Crude Column Flash Column (Hexane/EtOAc) Crude->Column Final Pure 1-Iodo-4-(2-methoxyethoxy)benzene Column->Final

Caption: Logical workflow for the purification of aryl ethers, distinguishing between impurity removal steps (Phenol vs. Iodine).

Module 4: Data & Properties Reference

Use these values to calculate stoichiometry and validate isolation.

PropertyValueNotes
Formula

MW 278.09 g/mol
Physical State Low-melting solid or OilMP is likely

.[1]
Solubility EtOAc, DCM, Ether, THFInsoluble in water.
TLC Stain UV (254 nm),

vapor
Product is UV active.
Retention (

)
~0.4 - 0.6In 20% EtOAc/Hexane (Product moves higher than phenol).[1]

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Williamson Ether Synthesis workup procedures, specifically Section 4.11).

  • Sigma-Aldrich. (n.d.).[1] 1-Iodo-4-(2-methoxyethoxy)benzene Product Page. Retrieved from (Verification of CAS 102293-99-2 and commercial availability).[1]

  • Furniss, B. S., et al. (1989). Purification of Aryl Halides. In Vogel's Textbook of Practical Organic Chemistry.
  • BenchChem. (2025).[1][5] Technical Support Center: Workup Procedures for Reactions Containing Phenolic Intermediates. (General protocols for phenol removal via basic extraction).

Sources

removal of palladium catalyst from 1-Iodo-4-(2-methoxyethoxy)benzene reactions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Pharmaceutical and Fine Chemical Synthesis

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the challenges you face in the lab. This guide is designed to provide expert advice and actionable protocols for a common yet critical challenge: the removal of residual palladium catalysts from reaction mixtures, with a focus on substrates like 1-Iodo-4-(2-methoxyethoxy)benzene used in cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds.[1][2][3] However, the very efficiency of these catalysts presents a significant downstream challenge: their removal. For professionals in drug development, eliminating residual palladium is not just a matter of purity but a strict regulatory necessity to meet guidelines on elemental impurities, such as those set by the International Conference on Harmonisation (ICH).[2][4][5]

This guide provides a structured approach to troubleshooting and optimizing your palladium removal strategy, ensuring your final compound meets the rigorous standards of the pharmaceutical industry.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the work-up of your 1-Iodo-4-(2-methoxyethoxy)benzene reactions.

Q1: My reaction mixture has turned black and contains fine solid particles. What is this, and what is the first step I should take?

A: The black particulate is likely "palladium black," which is metallic palladium(0) that has precipitated from the reaction mixture. This commonly occurs when the catalytic cycle is complete or when the catalyst degrades.

Your first and most straightforward step is filtration through an appropriate filter aid . The goal is to remove this heterogeneous, insoluble palladium before proceeding with any other purification.

  • Causality: Palladium black consists of agglomerated metal particles that are too fine to be removed by standard filter paper but can be effectively trapped by the tortuous path provided by a filter aid like Celite.[2][6] While simple, this step is crucial because it removes the bulk of the precipitated metal, preventing it from interfering with subsequent steps.[7]

  • Immediate Action: Perform a filtration through a pad of Celite. See Protocol 1 for a detailed methodology.

Q2: I filtered the palladium black through Celite, but my subsequent analysis (e.g., ICP-MS) shows palladium levels are still unacceptably high. Why?

A: This is a very common scenario. While filtration is excellent for removing insoluble palladium black, it is ineffective against soluble or colloidal palladium species that remain in the filtrate.[7] Palladium can exist in various oxidation states and form stable complexes with ligands, solvents, or even your product molecule, keeping it dissolved.[1][8]

  • Causality: The ether and methoxy functionalities of your substrate and product are generally not strong ligands for palladium. However, if your reaction is a Buchwald-Hartwig amination, for example, the resulting arylamine product can chelate with palladium, keeping it in solution.

  • Next Step: You must employ a method that targets these soluble species. The most common and effective approach is the use of palladium scavengers . These are materials, often based on silica or polymers, that are functionalized with groups that have a high affinity for palladium, such as thiols, thioureas, or amines.[4][9][10]

Q3: I used activated carbon to remove palladium, but my product yield is very low. What happened?

A: Activated carbon is a powerful adsorbent, but it is often not very selective.[4] Its high surface area and porous structure can adsorb not only the palladium catalyst but also your desired product, especially if your product has a planar aromatic structure and moderate polarity.

  • Causality: The non-specific adsorptive nature of activated carbon leads to co-adsorption of the API, reducing yield.[4]

  • Solution:

    • Reduce Carbon Loading: Use the minimum amount of activated carbon necessary. You may need to run small-scale screening experiments to find the optimal loading.[7]

    • Switch to a More Selective Scavenger: Modern, silica-based scavengers are generally more selective for metals.[7] Thiol-functionalized silica (often referred to as SiliaMetS Thiol or similar trade names) is an industry standard and is highly effective at binding palladium with often minimal loss of the target compound.[4] See Protocol 2 for an example.

Q4: How do I know if my palladium removal strategy was successful?

A: Visual inspection is not sufficient. The only reliable way to quantify residual palladium is through analytical instrumentation.

  • Gold Standard: The industry-standard method for quantifying trace metals in active pharmaceutical ingredients (APIs) is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectroscopy (ICP-OES).[8][11][12] These techniques offer the high sensitivity required to ensure you meet the low parts-per-million (ppm) limits set by regulatory bodies.[8][11]

  • In-Process Screening: For more rapid, semi-quantitative feedback during process development, fluorescence-based assays are available.[11][12][13] These methods use a reagent that becomes fluorescent upon reacting with palladium, allowing for quick analysis with a plate reader.[8] This can be a cost-effective way to screen different scavengers or conditions before submitting samples for final ICP-MS analysis.[11]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing palladium catalysts?

A: There are several core strategies, often used in combination:

  • Filtration: Primarily for removing heterogeneous catalysts (e.g., Pd/C) or precipitated palladium black. Usually performed with a filter aid like Celite.[6][14]

  • Scavenging: Using solid-supported adsorbents (scavengers) that selectively bind to palladium. This is the most common method for removing soluble palladium.[5][9]

  • Extraction: Using an aqueous solution containing a chelating agent (like EDTA or N-acetylcysteine) to pull the palladium out of the organic phase.[2][6] This can be effective but adds complexity to the workup.

  • Crystallization: Recrystallizing the final product can be a powerful purification step. However, be aware that in some cases, palladium impurities can become trapped within the crystal lattice, making this method counterproductive.[5][7]

Q2: What are the acceptable limits for palladium in pharmaceutical compounds?

A: The limits are defined by the ICH Q3D Guideline for Elemental Impurities. Palladium is a Class 2B element. The permitted daily exposure (PDE) depends on the route of administration. For oral administration, the limit is 100 µ g/day , which translates to a concentration limit (in ppm) that depends on the maximum daily dose of the drug.[2] For a drug with a daily dose of 10 grams, the limit would be 10 ppm.[4]

Q3: How do I choose the right palladium scavenger?

A: The choice depends on the nature of the palladium species, the solvent, and your product.

  • Thiol-based scavengers (e.g., Silica-Thiol): These are excellent general-purpose scavengers for a wide range of palladium species and are often the first choice.[4]

  • Amine-based scavengers: Can be effective, particularly for certain palladium complexes.

  • Trimercaptotriazine (TMT)-based scavengers: A powerful option often used in industrial settings for its high efficiency.[1][15]

It is often best practice to screen a small selection of scavengers to find the most effective and economical option for your specific process.

Summary of Palladium Removal Techniques
MethodPrinciple of OperationBest For...AdvantagesDisadvantages
Celite Filtration Mechanical filtration of solid particles.Removing precipitated Pd(0) black and heterogeneous catalysts (e.g., Pd/C).[2][6]Simple, fast, and inexpensive first step.[6]Ineffective against soluble or colloidal palladium species.[7]
Scavenging (Silica/Polymer) Chemisorption via high-affinity functional groups (e.g., thiols).[1]Removing soluble palladium species from the product solution.[9]High efficiency and selectivity; simple filtration removal.[5]Higher cost than bulk adsorbents; may require optimization (time, temp, loading).[10]
Activated Carbon Physisorption onto a high surface area material.General-purpose removal of palladium and other organic impurities.Inexpensive and widely available.[16]Poor selectivity can lead to significant product loss via co-adsorption.[4][7]
Aqueous Extraction Partitioning of palladium into an aqueous phase using a chelating agent.Reactions where the product is highly soluble in an immiscible organic solvent.Can be cost-effective.Can be inefficient; may require multiple extractions; adds solvent waste.[6]
Crystallization Purification by selective precipitation of the desired compound.Final purification step for solid products.Can be highly effective for achieving high purity.Palladium can sometimes co-crystallize with the product.[5][7]

Experimental Protocols

Protocol 1: Removal of Precipitated Palladium Black by Celite Filtration

This protocol is intended for the initial removal of visible, insoluble palladium particles from the reaction mixture.

  • Prepare the Filter Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (typically 1-2 cm thick) onto the paper.

  • Wet the Pad: Gently pour the reaction solvent over the Celite pad until it is fully wetted and slightly compressed. Apply gentle vacuum to remove excess solvent. This prevents the fine Celite from passing through the filter.

  • Dilute the Reaction Mixture: Dilute your crude reaction mixture with a suitable solvent (e.g., ethyl acetate, DCM) to reduce its viscosity and ensure efficient filtration.[6]

  • Filter: Carefully pour the diluted reaction mixture onto the center of the Celite pad under vacuum.

  • Wash: Once the entire mixture has passed through, wash the Celite pad with several portions of fresh solvent to recover any product that may have been retained.[6]

  • Collect the Filtrate: The combined filtrate, now free of insoluble palladium, is ready for the next purification step (e.g., aqueous workup or scavenger treatment).

Protocol 2: Removal of Soluble Palladium Using a Thiol-Based Silica Scavenger

This protocol is for removing residual soluble palladium after an initial filtration.

  • Choose Conditions: Dissolve the crude product (from Protocol 1) in a suitable solvent (e.g., THF, Toluene, Methanol) at a concentration of approximately 10-50 mg/mL.[7]

  • Add Scavenger: Add the thiol-functionalized silica scavenger. A common starting point is to use 5-10 weight equivalents of scavenger relative to the initial mass of the palladium catalyst used in the reaction.

  • Stir: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C). The optimal time should be determined experimentally but is often between 4 and 24 hours.[4][7]

  • Filter: Filter the mixture to remove the silica scavenger, which now has the palladium bound to it. Wash the scavenger on the filter with fresh solvent to recover the product.

  • Concentrate: Combine the filtrate and washes and concentrate under reduced pressure to yield the purified product.

  • Analyze: Submit a sample of the final material for analysis (e.g., ICP-MS) to confirm the final palladium concentration is within the acceptable limit.[11]

Visualization: Decision Workflow for Palladium Removal

The following diagram outlines a logical workflow for selecting the appropriate palladium removal strategy based on the state of the reaction mixture and the required purity level.

Palladium_Removal_Workflow cluster_start Initial Assessment cluster_filtration Physical Separation cluster_scavenging Chemical Purification cluster_analysis Validation start Post-Reaction Mixture (e.g., from Suzuki, Heck, etc.) decision1 Visible Black Precipitate (Palladium Black)? start->decision1 proc1 Perform Celite Filtration (Protocol 1) decision1->proc1 Yes proc2 Treat with Palladium Scavenger (Protocol 2) decision1->proc2 No proc1->proc2 Filtrate bypass No Visible Precipitate decision2 Screen Scavengers (Thiol, TMT, etc.) proc2->decision2 proc3 Optimize Scavenger Loading, Time, and Temperature decision2->proc3 analysis Analyze for Residual Pd (ICP-MS) proc3->analysis decision3 Pd Level < ICH Limit? analysis->decision3 final_product Final Purified Product decision3->final_product Yes rework Rework Required: Repeat Scavenging or Consider Crystallization decision3->rework No

Caption: Decision workflow for selecting a palladium removal strategy.

References

  • How can i remove palladium Pd catalyst easily? (2015). ResearchGate. [Link]

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026). Pharmaceutical Technology. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). ACS Publications. [Link]

  • Your trick to remove residual palladium. (2025). Reddit. [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link]

  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. (2024). ACS Publications. [Link]

  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. ResearchGate. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. [Link]

  • Which Filtration Products are Used for Catalyst Recovery? (2023). Powder Systems. [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013). ResearchGate. [Link]

  • Method of removing palladium. (2005).
  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. [Link]

  • Precious Metal Catalyst Filters | Catalyst Recovery Filtration. Mott Corporation. [Link]

  • Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. (2020). PMC. [Link]

  • How to Remove Palladium in three easy steps. (2023). Biotage. [Link]

  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2023). Journal of Synthetic Chemistry. [Link]

  • Formation of palladium black during Suzuki coupling. (2022). Reddit. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). PMC. [Link]

Sources

identifying byproducts in Sonogashira coupling of 1-Iodo-4-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sonogashira Coupling Optimization Subject: Diagnostic Guide for Byproduct Identification in 1-Iodo-4-(2-methoxyethoxy)benzene Coupling Ticket ID: SGC-2024-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Incident Overview & Substrate Analysis

Welcome to the Technical Support Center. You are likely working with 1-Iodo-4-(2-methoxyethoxy)benzene (CAS: 102293-99-2), an electron-rich aryl iodide featuring a short polyethylene glycol (PEG)-like side chain.[1]

While aryl iodides are typically highly reactive in Sonogashira cross-coupling, this specific substrate presents a unique "Trojan Horse" challenge:

  • Electronic Deactivation: The alkoxy group at the para position is electron-donating, which slightly increases the electron density on the aromatic ring. This makes the oxidative addition of Palladium (Pd) slower compared to electron-deficient substrates (e.g., 4-iodonitrobenzene).

  • Chelation Effect: The 2-methoxyethoxy motif (

    
    ) acts as a bidentate ligand.[1] It can coordinate with the Copper (Cu) co-catalyst or even the Palladium center, potentially altering the catalyst's geometry or sequestering the Cu required for the transmetallation step.
    

This guide provides a systematic workflow to identify, quantify, and eliminate the three primary impurity classes: Glaser Homocoupling (Alkyne-Alkyne) , Ullmann Homocoupling (Aryl-Aryl) , and Hydrodehalogenation (Aryl-Reduction) .

Diagnostic Workflow (Logic Tree)

Use this flowchart to rapidly identify the impurity based on your analytical data (TLC/LC-MS).

ByproductDiagnosis Start Analyze Reaction Mixture (LC-MS / TLC) CheckMass Check Mass Spectrum (MS) Start->CheckMass Mass_Low Mass < Target Product CheckMass->Mass_Low Mass_High Mass > Target Product CheckMass->Mass_High Check_Reduction Is Mass = [Ar-I] - 126 Da? Mass_Low->Check_Reduction Check_Ullmann Is Mass = 2 × [Ar-I] - 254 Da? Mass_High->Check_Ullmann Check_Glaser Is Mass = 2 × [Alkyne] - 2 Da? Check_Reduction->Check_Glaser No Result_Red Byproduct: Hydrodehalogenation (Ar-H) Cause: Hydride source / Slow Rxn Check_Reduction->Result_Red Yes Result_Glaser Byproduct: Glaser Coupling (Diyne) Cause: Oxygen leak / Excess Cu Check_Glaser->Result_Glaser Yes Result_Unknown Unidentified Impurity Check Ligand/Solvent Adducts Check_Glaser->Result_Unknown No Result_Ullmann Byproduct: Ullmann Coupling (Biaryl) Cause: High Temp / Catalyst Poisoning Check_Ullmann->Result_Ullmann Yes Check_Ullmann->Result_Unknown No

Figure 1: Decision logic for identifying Sonogashira byproducts based on mass shift relative to reagents.

Troubleshooting & FAQs

Issue 1: The "Glaser" Product (Alkyne Dimer)

Symptom: You observe a non-polar spot on TLC that moves faster than the product, or a mass peak corresponding to 2 x Alkyne_MW - 2. Mechanism: In the presence of Oxygen (


), the Copper(I) acetylide intermediate undergoes oxidative dimerization instead of transmetallating to the Palladium cycle.
Technical Insight: 
For your specific substrate, if the ether chain sequesters Cu, the "effective" concentration of Cu available for the main reaction drops. However, if 

is present, the sequestered Cu can still facilitate the Glaser cycle near the chelation site.
  • Q: I degassed my solvent, why is this still happening?

  • A: Degassing by sonication is often insufficient.[1] Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging with Argon for at least 20 minutes.[1] Also, ensure your amine base is fresh; old amines often contain dissolved oxygen and peroxides.

Issue 2: The "Ullmann" Product (Biaryl Formation)

Symptom: A highly non-polar, often crystalline solid appearing late in the reaction. Mass = 302.3 Da (for your specific substrate dimer).[1] Mechanism: Reductive elimination of two aryl groups from a Pd(II) center.[1] This is often a sign that the alkyne is not entering the catalytic cycle fast enough, leaving the oxidative addition complex (


) to disproportionate or react with another equivalent of Ar-I.
Technical Insight: 
The electron-donating nature of the 2-methoxyethoxy group stabilizes the Pd(II) intermediate, potentially increasing its lifetime and the probability of homocoupling if the alkyne concentration is too low (e.g., due to slow addition).
Issue 3: Hydrodehalogenation (Reduction to Ar-H)

Symptom: Mass peak at 152.2 Da (1-(2-methoxyethoxy)benzene).[1] Mechanism: The Iodine atom is replaced by Hydrogen.[1] This occurs via


-hydride elimination from the amine base or solvent (if using alcohols) followed by reductive elimination.
Corrective Action: 
  • Switch to a base with no

    
    -hydrogens (e.g., inorganic bases like 
    
    
    
    or
    
    
    ) if the problem persists.
  • Increase the catalyst loading slightly to favor the productive cycle over the slow decomposition/reduction pathways.

Technical Data Reference

Substrate: 1-Iodo-4-(2-methoxyethoxy)benzene (


, MW: 278.09)
Hypothetical Alkyne:  Phenylacetylene (

, MW: 102.[1]13) for calculation context.
Compound ClassStructure DescriptionApprox. Mass Shift (

m/z)
Polarity (Reverse Phase LC)
Target Product Ar-C

C-Ph
Substrate + 101Medium
Glaser Dimer Ph-C

C-C

C-Ph
(Alkyne x 2) - 2Non-polar (High RT)
Ullmann Dimer Ar-Ar (Biaryl)(Substrate x 2) - 254Non-polar (High RT)
Reduced Arene Ar-HSubstrate - 126Polar (Low RT)
Phosphonium Salt

Substrate + 262Very Polar (Baseline)

Optimized Protocol (Self-Validating)

Objective: Minimize Glaser coupling and Chelation interference.

Reagents:

  • 1-Iodo-4-(2-methoxyethoxy)benzene (1.0 equiv)[1]

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (2 mol%)
  • CuI (1 mol%) — Note: Reduced loading to minimize Glaser coupling.

  • Triethylamine (Et

    
    N) or Diisopropylamine (3.0 equiv)
    
  • Solvent: Anhydrous THF or DMF (Degassed).[1]

Step-by-Step Methodology:

  • System Prep: Flame-dry a Schlenk flask and cool under a stream of Argon.

  • Solvent Degassing (Critical): Sparge the solvent with Argon for 20 mins.[1] Validation: The solvent temperature should drop slightly due to evaporation; ensure no condensation forms inside the flask from ambient air.

  • Charge Reagents: Add the Aryl Iodide, Pd catalyst, and CuI to the flask against a positive pressure of Argon.

  • Solvent Addition: Add the degassed solvent and amine base via syringe.[1]

  • Alkyne Addition (The "Slow-Feed" Trick):

    • Standard: Add alkyne in one portion.

    • Optimized: Dissolve the alkyne in a small volume of degassed solvent and add it dropwise over 15-30 minutes. This keeps the free alkyne concentration low, starving the Glaser homocoupling pathway while maintaining enough for the Pd cycle.

  • Reaction Monitoring: Stir at Room Temperature (RT).

    • Validation Check: The solution should turn from yellow/orange to dark brown/black over time.[1] A persistent green color often indicates Cu(II) formation (oxidation), implying an air leak (Glaser risk).

  • Workup: Dilute with EtOAc, wash with water (to remove the amine salts) and brine. The PEG-chain makes the product slightly more water-soluble than typical organics; do not skip the back-extraction of the aqueous layer.[1]

References

  • Sonogashira Coupling Overview & Mechanism

    • Source: Organic Chemistry Portal.[1][2] "Sonogashira Coupling."

    • URL:[Link]

  • Minimizing Glaser Coupling (Homocoupling)

    • Source: Elangovan, A., et al. "Sonogashira Coupling Reaction with Diminished Homocoupling."[3][4] Org.[1][2][3][4] Lett. 2003, 5, 11, 1841–1844.

    • URL:[Link]

  • Hydrodehalogen

    • Source: BenchChem Technical Support.[1][5][6] "Troubleshooting low reactivity in Sonogashira coupling reactions."

  • Properties of 1-Iodo-4-(2-methoxyethoxy)benzene

    • Source: PubChem Compound Summary. "4-Iodoanisole Derivatives."[1]

    • URL:[Link]

  • Copper-Free Variants (To avoid Glaser)

    • Source: Liang, Y., et al. "Copper-free Sonogashira coupling.
    • URL:[Link]

Sources

Technical Support Center: Managing Catalyst Deactivation in Reactions with 1-Iodo-4-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address the critical issue of catalyst deactivation in cross-coupling reactions involving 1-Iodo-4-(2-methoxyethoxy)benzene. Our focus is on providing practical, mechanistically-grounded solutions to ensure the success and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs) - First-Line Diagnostics

This section addresses the most common initial queries and concerns when a reaction's performance is not as expected.

Q1: My cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) with 1-Iodo-4-(2-methoxyethoxy)benzene has stalled or shows low conversion. Is my catalyst deactivated?

A1: Low conversion is a primary indicator of catalyst deactivation.[1][2] Several signs can point to this issue:

  • Visual Changes: The appearance of a black precipitate, known as "palladium black," is a classic sign of catalyst aggregation and deactivation.[1]

  • Inconsistent Batches: If you observe variable results between different runs of the same reaction, it could indicate inconsistent levels of impurities in your reagents that are poisoning the catalyst.[1]

  • Stalled Reaction Resumes with Fresh Catalyst: A strong diagnostic test is to add a fresh aliquot of catalyst to the stalled reaction mixture under an inert atmosphere. If the reaction proceeds, it confirms the original catalyst was deactivated.[1]

Q2: I'm observing a black precipitate in my reaction. What is it, and how can I prevent it?

A2: The black precipitate is almost certainly palladium black, which consists of aggregated, inactive Pd(0) particles.[1][3] This is a common deactivation pathway.[2] It forms when the active, soluble Pd(0) catalyst species are not sufficiently stabilized by their ligands, leading them to cluster together.[1][3]

Prevention Strategies:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These ligands are excellent at stabilizing the Pd(0) center and preventing aggregation.[1][2]

  • Ligand-to-Metal Ratio: Ensure an adequate ligand-to-palladium ratio. An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.[2]

  • Temperature Control: Excessively high temperatures can accelerate both the reaction and catalyst decomposition pathways.[2] Operate at the lowest effective temperature.

Q3: Could the methoxyethoxy side chain of my substrate, 1-Iodo-4-(2-methoxyethoxy)benzene, be causing catalyst issues?

A3: This is a crucial and often overlooked question. While ethers are generally considered unreactive functional groups, the di-ether structure in your substrate presents two specific, non-obvious risks:[4]

  • Peroxide Contamination: Ethers can form explosive peroxides upon prolonged storage and exposure to air. These peroxides are strong oxidizing agents that can degrade sensitive phosphine ligands to phosphine oxides, rendering them incapable of stabilizing the palladium catalyst.[5][6][7] This is a major potential cause of catalyst deactivation.

  • Weak Chelation: The two oxygen atoms in the methoxyethoxy group could potentially act as a weak chelating group, coordinating to the palladium center.[8] While sometimes this can be beneficial, it could also form a stable, off-cycle palladium complex that is catalytically inactive, effectively sequestering your catalyst.

Q4: What are the essential "best practices" for setting up a cross-coupling reaction with this substrate to maximize catalyst lifetime?

A4: Rigorous experimental technique is paramount.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[2] Always use standard Schlenk line or glovebox techniques. Ensure all solvents are thoroughly degassed and reagents are handled under an inert atmosphere (Argon or Nitrogen).

  • Reagent Purity: Use reagents of the highest available purity.[1] Your substrate, 1-Iodo-4-(2-methoxyethoxy)benzene, should be checked for peroxides, and if necessary, purified by passing it through a plug of activated alumina.

  • Order of Addition: The specific order in which reagents are added can be critical. Generally, the palladium precursor and ligand are mixed in the solvent first to allow for the formation of the active catalyst before adding the substrate, base, and coupling partner.

Part 2: In-Depth Troubleshooting Guides

This section provides structured, step-by-step guides for diagnosing and solving specific catalyst deactivation problems.

Guide 1: Diagnosing and Resolving Low Reaction Conversion

Symptom: The reaction stalls prematurely, leaving significant amounts of starting material unreacted.

G cluster_0 Troubleshooting: Low Conversion start Reaction Stalled / Low Yield q1 Is black precipitate (Pd Black) visible? start->q1 sol1 Increase Ligand:Pd Ratio Use Bulky Ligand (e.g., XPhos) Lower Temperature q1->sol1 Yes q2 Analyze Reagents for Impurities? q1->q2 No diag1 Test Substrate for Peroxides Run Reaction with High-Purity Reagents q2->diag1 Yes q3 Possible Ligand Degradation? q2->q3 No sol2 Purify Substrate (Alumina Plug) Use Fresh, Degassed Solvents Use High-Purity Coupling Partner & Base diag1->sol2 diag2 Analyze by 31P NMR (look for P=O signal) Ensure Strict Inert Atmosphere q3->diag2 Yes sol3 Switch to Robust Ligand (e.g., NHC) Improve Degassing Technique diag2->sol3

Caption: Decision workflow for troubleshooting low conversion in cross-coupling reactions.

Objective: To qualitatively detect the presence of peroxide impurities in the ether-containing substrate.

Materials:

  • 1-Iodo-4-(2-methoxyethoxy)benzene sample

  • Potassium Iodide (KI), solid

  • Glacial Acetic Acid

  • Starch solution (1%)

  • Small test tube

Procedure:

  • Add approximately 1 mL of the 1-Iodo-4-(2-methoxyethoxy)benzene sample to a clean, dry test tube.

  • Add 1 mL of glacial acetic acid.

  • Add approximately 100 mg of solid potassium iodide.

  • Stopper the test tube and shake vigorously for 1 minute.

  • Allow the phases to separate.

  • Observation: The development of a yellow-brown color in the mixture indicates the oxidation of iodide (I⁻) to iodine (I₂), suggesting the presence of peroxides.

  • Confirmation: Add a few drops of starch solution. The formation of a deep blue-black color confirms the presence of iodine and, by inference, peroxides in the original sample.

Remediation: If peroxides are detected, purify the substrate by passing it through a short column of activated basic alumina immediately before use.

Guide 2: Addressing Catalyst Poisoning and Ligand Degradation

Symptom: The reaction fails to initiate or dies very early, even without visible palladium black formation. This often points to "invisible" poisons or rapid ligand failure.

The generalized catalytic cycle for a Suzuki-Miyaura coupling is a useful model. Deactivation can occur at multiple points.

G pd0 L₂Pd(0) (Active Catalyst) oa Oxidative Addition (L₂Pd(II)(Ar)(I)) pd0->oa + Ar-I pd_black Palladium Black (Inactive Aggregate) pd0->pd_black Ligand Loss ligand_ox Ligand Oxidation (L=O) pd0->ligand_ox Oxidants (e.g., Peroxides) chelation Substrate Chelation (Inactive Complex) pd0->chelation Substrate Coordination tm Transmetalation (L₂Pd(II)(Ar)(R)) oa->tm + [R-B(OH)₃]⁻ re Reductive Elimination (Ar-R Product) tm->re re->pd0 - Product arI Ar-I (Substrate) arI->oa boronic R-B(OH)₂ + Base boronic->tm

Caption: Key deactivation pathways branching from the active Pd(0) catalyst.

Objective: To determine if impurities in the reagents are the root cause of catalyst deactivation.[1]

Procedure:

  • Baseline Reaction: Set up your reaction using your standard reagents and solvents exactly as you have been. Monitor its progress (e.g., by TLC or LCMS) and record the final conversion.

  • High-Purity Reaction: Set up an identical parallel reaction with the following substitutions:

    • Solvents: Use freshly opened, anhydrous, inhibitor-free solvents, and degas them thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30 minutes).

    • Substrate: Use 1-Iodo-4-(2-methoxyethoxy)benzene that has been freshly passed through a plug of activated alumina.

    • Base & Coupling Partner: Use freshly opened or recrystallized base and coupling partner (e.g., boronic acid).

  • Analysis: Monitor the high-purity reaction in the same way as the baseline.

Part 3: Data Presentation & Advanced Considerations

Table 1: Influence of Ligand Choice on Catalyst Stability

For electron-rich aryl iodides like 1-Iodo-4-(2-methoxyethoxy)benzene, the choice of ligand is critical not only for reactivity but also for preventing deactivation.[9]

Ligand ClassExample LigandsKey CharacteristicsTypical Performance & Deactivation Resistance
Monodentate Triarylphosphines PPh₃, P(o-tol)₃"Classical" ligands.Prone to P-C bond cleavage at high temperatures; can be susceptible to oxidation.[10] May require higher temperatures, increasing risk of Pd black formation.[1][2]
Monodentate Dialkylbiarylphosphines XPhos, SPhos, RuPhosBulky and electron-rich.Excellent for stabilizing Pd(0) and promoting fast reductive elimination.[2][11] Highly resistant to aggregation. Considered the modern standard for difficult couplings.
Bidentate Phosphines dppf, XantphosChelating ligands.Form very stable complexes. Can be highly effective but may sometimes slow down reductive elimination. The active catalyst may require oxidation of one phosphine atom.[12]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, sterically bulky.Generally more thermally robust and resistant to oxidation than phosphines. Excellent for preventing Pd black formation.[1]
The Role of the Methoxyethoxy Substituent: A Mechanistic Hypothesis

The potential for the ether side chain to act as a chelating ligand should not be underestimated. This can lead to the formation of a stable, six-membered palladacycle that is "off-cycle" and catalytically inactive.

Caption: Hypothetical inactive palladacycle formed by chelation.

Mitigation Strategy: If off-cycle chelation is suspected, using a more sterically demanding ligand (e.g., AdBrettPhos) can disfavor the coordination of the ether side chain due to steric clash, keeping the catalyst in the productive cycle.

References

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS . Nobel Prize. Available at: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point . University of Windsor. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm . ACS Publications. Available at: [Link]

  • Suzuki Coupling . Organic Chemistry Portal. Available at: [Link]

  • 17.2: Palladium catalyzed couplings . Chemistry LibreTexts. Available at: [Link]

  • Heck Reaction . Chemistry LibreTexts. Available at: [Link]

  • Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species . ACS Publications. Available at: [Link]

  • Phosphine Ligand Oxidation . Reddit. Available at: [Link]

  • Ether Functional Groups Enable Oxidative Dehydrogenation of Aliphatic Secondary Alcohols in Water . ResearchGate. Available at: [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures . ACS Publications. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development . MDPI. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? . Reddit. Available at: [Link]

  • Ether-Directed ortho-C–H Olefination with a PdII/MPAA Catalyst . PMC. Available at: [Link]

  • Reactivity of organogallium peroxides: oxidation of phosphines, phosphites, and triphenylarsine. X-ray crystal structures of (te . Andrew Barron. Available at: [Link]

  • Pd-catalyzed cross-coupling reactions exhibiting catalyst turnover numbers (TONs) exceeding one million . ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination . Wikipedia. Available at: [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future . PMC. Available at: [Link]

  • Black Phosphorus/Palladium Nanohybrid: Unraveling the Nature of P–Pd Interaction and Application in Selective Hydrogenation . ACS Publications. Available at: [Link]

  • Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers . PMC. Available at: [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation . The Royal Society of Chemistry. Available at: [Link]

  • Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols . PubMed. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development . ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Available at: [Link]

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis . University of Windsor. Available at: [Link]

  • Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insight . ACS Publications. Available at: [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. Available at: [Link]

  • Ether synthesis by reductive etherification . Organic Chemistry Portal. Available at: [Link]

  • Heck Reaction—State of the Art . MDPI. Available at: [Link]

  • Phosphine oxide synthesis by substitution or addition . Organic Chemistry Portal. Available at: [Link]

  • Recent Advances of Pd/C-Catalyzed Reactions . MDPI. Available at: [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS . PMC. Available at: [Link]

  • Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols . ResearchGate. Available at: [Link]

  • Ether Functional Group . ChemTalk. Available at: [Link]

  • Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides . PMC. Available at: [Link]

  • How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia . Chemical Science (RSC Publishing). Available at: [Link]

  • Heck Reactions . Royal Society of Chemistry. Available at: [Link]

  • Surface steps dominate the water formation on Pd(111) surfaces . AIP Publishing. Available at: [Link]

  • Ethers . BYJU'S. Available at: [Link]

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Validation & Comparative

comparison of 1-Iodo-4-(2-methoxyethoxy)benzene and 1-bromo-4-(2-methoxyethoxy)benzene in Suzuki coupling

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Causality: The Impact of the Alkoxy Substituent

When designing a Suzuki-Miyaura cross-coupling for derivatives like 1-iodo-4-(2-methoxyethoxy)benzene and 1-bromo-4-(2-methoxyethoxy)benzene , the electronic nature of the substrate dictates the entire catalytic workflow. The 4-(2-methoxyethoxy) moiety is a strong electron-donating group (EDG) via resonance. This localized electron density enriches the aromatic ring, strengthening the carbon-halogen (C–X) bond and raising the activation energy required for the palladium(0) catalyst to insert into it[1].

Because of this EDG effect, the choice of the leaving group (iodide vs. bromide) fundamentally shifts the rate-determining step (RDS) of the catalytic cycle:

  • For the Aryl Bromide: The strong C–Br bond (~81 kcal/mol) combined with the EDG effect makes oxidative addition strictly rate-limiting.

  • For the Aryl Iodide: The weaker C–I bond (~65 kcal/mol) ensures rapid oxidative addition. However, this rapid insertion shifts the kinetic bottleneck downstream to the transmetalation step, creating counterintuitive challenges.

Expertise & Experience: The "Iodide Anomaly" vs. "Bromide Inertness"

Junior chemists often operate under the heuristic that "aryl iodides are always more reactive than aryl bromides." In the context of electron-rich substrates, this assumption can lead to catastrophic yield failures.

The Bromide Inertness: To successfully couple 1-bromo-4-(2-methoxyethoxy)benzene, the catalytic system must overcome the high barrier of oxidative addition. This requires highly electron-rich, sterically demanding phosphine ligands (e.g., XPhos, SPhos, or bidentate ligands like dppf) to increase the electron density on the palladium center, alongside elevated temperatures (80–100 °C)[1].

The Iodide Anomaly: Conversely, 1-iodo-4-(2-methoxyethoxy)benzene suffers from a phenomenon documented in fundamental organometallic studies: poor reactivity at lower temperatures with classical catalysts[2]. When using standard systems like Pd(PPh3)₄ at 50 °C, the initial oxidative addition is so rapid and exothermic that it forms a highly stable trans-[Pd(Ar)(I)(PPh3)₂] complex. The strongly coordinating iodide anion resists dissociation, effectively trapping the palladium in a resting state and poisoning the transmetalation step[2]. To overcome this, one must avoid PPh₃ entirely, utilizing dialkylbiaryl phosphines (which promote rapid transmetalation) or biphasic solvent systems with stronger bases to force iodide displacement.

Quantitative Performance Comparison

Parameter1-Iodo-4-(2-methoxyethoxy)benzene1-Bromo-4-(2-methoxyethoxy)benzeneMechanistic Rationale
C–X Bond Dissociation Energy ~65 kcal/mol~81 kcal/molIodine is a larger, more polarizable atom, resulting in a weaker, longer bond.
Oxidative Addition Kinetics Extremely fastSlow (Rate-limiting)The EDG alkoxy group deactivates the ring, heavily penalizing the stronger C–Br bond[1].
Transmetalation Efficiency Poor with PPh₃ at low tempsExcellent once OA occursIodide forms a strongly coordinating, stable trans-palladium resting state[2].
Optimal Catalyst System Pd(OAc)₂ / SPhos (avoids PPh₃)Pd(dppf)Cl₂ or Pd₂(dba)₃ / XPhosBromides need e-rich ligands for insertion; Iodides need bulky ligands to force iodide dissociation.
Typical Temperature 25 °C – 50 °C80 °C – 100 °CLower activation barrier for C–I insertion allows milder heating.
Primary Side Reaction Protodepalladation (Dehalogenation)Unreacted starting materialFast OA without fast transmetalation leads to protonation of the Pd-Ar intermediate.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The methodologies below incorporate an internal standard (n-dodecane) and real-time GC-MS diagnostic checkpoints. If the reaction fails, the system inherently provides the data to diagnose why it failed.

Protocol A: Mild Coupling of 1-Iodo-4-(2-methoxyethoxy)benzene

Designed to bypass the "Iodide Anomaly" by avoiding PPh₃ and utilizing a highly active dialkylbiaryl phosphine.

  • Preparation: In a flame-dried Schlenk tube, combine 1-iodo-4-(2-methoxyethoxy)benzene (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Loading: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Causality: SPhos is bulky enough to prevent the formation of a stable bis-phosphine Pd-I resting state, forcing rapid transmetalation.

  • Solvent & Standard: Add degassed Toluene/H₂O (10:1 ratio, 0.2 M) and n-dodecane (0.5 equiv, internal standard).

  • Reaction: Stir at 50 °C. Sample 50 µL at 1 hour for GC-MS analysis.

Protocol B: Robust Coupling of 1-Bromo-4-(2-methoxyethoxy)benzene

Designed to force oxidative addition into the deactivated C–Br bond using thermal energy and a bidentate ligand.

  • Preparation: In a Schlenk tube, combine 1-bromo-4-(2-methoxyethoxy)benzene (1.0 equiv), arylboronic acid (1.5 equiv), and Na₂CO₃ (2.5 equiv).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (5 mol%). Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates both oxidative addition and subsequent transmetalation.

  • Solvent & Standard: Add degassed 1,4-Dioxane/H₂O (4:1 ratio, 0.2 M) and n-dodecane (0.5 equiv).

  • Reaction: Stir at 90 °C. Sample 50 µL at 2 hours for GC-MS analysis.

The Self-Validating Diagnostic Matrix (via GC-MS)
  • Observation: >90% Aryl Halide remains intact.

    • Diagnosis (Bromide): Oxidative addition failure. Action: Increase temperature to 100 °C or switch to XPhos.

    • Diagnosis (Iodide): Catalyst poisoning (e.g., oxygen ingress destroying the active Pd(0) species).

  • Observation: Aryl Halide is consumed, but the major product is 4-(2-methoxyethoxy)benzene (Ar–H).

    • Diagnosis: Oxidative addition succeeded, but transmetalation is too slow, leading to protodepalladation. Action: Increase base strength (switch to NaOH) or increase water content to better solubilize the boronic acid.

Visualizing the Catalytic Divergence

SuzukiMechanism cluster_iodide 1-Iodo-4-(2-methoxyethoxy)benzene cluster_bromide 1-Bromo-4-(2-methoxyethoxy)benzene Start Pd(0)L_n Active Catalyst OA_I Oxidative Addition (Fast, Exothermic) Start->OA_I + Aryl Iodide OA_Br Oxidative Addition (Slow, Rate-Limiting) Start->OA_Br + Aryl Bromide Rest_I trans-[Pd(Ar)(I)L2] Stable Resting State (The 'Iodide Anomaly') OA_I->Rest_I Trans Transmetalation (Boronic Acid + Base) Rest_I->Trans Requires Ligand Optimization Active_Br trans-[Pd(Ar)(Br)L2] Labile Intermediate OA_Br->Active_Br Requires Heat & e-Rich Ligands Active_Br->Trans RE Reductive Elimination (Biaryl Product) Trans->RE RE->Start Catalyst Regeneration

Fig 1: Divergent catalytic bottlenecks in the Suzuki-Miyaura coupling of aryl iodides vs. bromides.

References

1.[1] Chemistry LibreTexts. "Suzuki-Miyaura Coupling".[Link] 2.[2] Organometallics (ACS Publications). "Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures".[Link]

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A Senior Application Scientist's Guide to Biaryl Synthesis: Navigating Alternatives to 1-Iodo-4-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the biaryl motif is a cornerstone of molecular design. Its prevalence in pharmaceuticals and advanced materials necessitates robust and versatile synthetic strategies. While 1-iodo-4-(2-methoxyethoxy)benzene is a reliable building block, a comprehensive understanding of its alternatives is crucial for optimizing reaction conditions, improving yields, and navigating the complexities of modern organic synthesis. This guide provides an in-depth comparison of the primary palladium-catalyzed cross-coupling reactions for biaryl synthesis, offering a critical evaluation of alternative reagents and methodologies.

The Central Role of Cross-Coupling in Biaryl Synthesis

The formation of a carbon-carbon bond between two aromatic rings is most efficiently achieved through transition-metal catalyzed cross-coupling reactions.[1] These reactions have revolutionized the synthesis of complex organic molecules, with the 2010 Nobel Prize in Chemistry being awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work in this field.[2] The general principle involves the reaction of an organometallic reagent with an organic halide in the presence of a palladium or nickel catalyst.

This guide will explore the most prominent alternatives to using 1-iodo-4-(2-methoxyethoxy)benzene, focusing on the corresponding organoboron, organotin, organosilicon, organomagnesium, and organozinc reagents. Each of these alternatives offers a unique set of advantages and disadvantages in terms of reactivity, stability, toxicity, and functional group tolerance.

The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for biaryl synthesis, primarily due to the stability and low toxicity of its organoboron reagents.[3][4] The reaction typically involves an arylboronic acid or a boronate ester and an aryl halide.

Key Advantages of the Suzuki-Miyaura Coupling:
  • Low Toxicity: Boronic acids and their byproducts are significantly less toxic than the organotin reagents used in Stille couplings.[4]

  • Stability: Organoboron reagents are generally stable to air and moisture, making them easy to handle.[3]

  • Commercial Availability: A wide variety of boronic acids are commercially available, simplifying substrate acquisition.[4]

  • Mild Reaction Conditions: The reaction can often be carried out under relatively mild conditions with a broad range of functional group tolerance.[3]

Limitations:
  • Base Sensitivity: The reaction requires a base to activate the boronic acid, which can be incompatible with base-sensitive functional groups.[3]

  • Protodeboronation: In some cases, the boronic acid can be cleaved by the solvent or base, leading to the formation of an undesired arene byproduct.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol details a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid, which can be adapted for substrates like 4-bromo-1-(2-methoxyethoxy)benzene.

Materials:
  • Aryl bromide (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/water mixture, 4:1)

  • Round-bottom flask or reaction vial

  • Septum

  • Inert gas (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv), phenylboronic acid (1.2 equiv), and base (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 5-10 minutes to remove oxygen. This is critical to prevent catalyst deactivation.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture via syringe. Then, add the palladium catalyst to the reaction mixture.

  • Reaction Execution: Place the sealed flask in a preheated oil bath (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[5]

A Comparative Overview of Alternative Cross-Coupling Reactions

While the Suzuki-Miyaura coupling is a powerful tool, other cross-coupling reactions offer distinct advantages for specific applications. The following sections provide a comparative analysis of the Stille, Hiyama, Kumada, and Negishi couplings.

The Stille Coupling: High Tolerance, High Toxicity

The Stille coupling utilizes organotin reagents (organostannanes) and is known for its excellent functional group tolerance and the stability of the organotin reagents to air and moisture.[6]

  • Advantages: Broad substrate scope and high functional group tolerance.[7]

  • Disadvantages: The primary drawback is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product.[6]

The Hiyama Coupling: A Less Toxic Alternative

The Hiyama coupling employs organosilicon reagents, which are less toxic and more environmentally benign than organotins.[8] The reaction typically requires activation of the organosilane with a fluoride source or a base.[8]

  • Advantages: Low toxicity and cost-effective reagents.[9]

  • Disadvantages: The need for an activating agent can sometimes limit functional group compatibility.[8]

The Kumada Coupling: Highly Reactive Reagents

The Kumada coupling was one of the first palladium- or nickel-catalyzed cross-coupling reactions to be developed and utilizes highly reactive Grignard reagents (organomagnesium compounds).

  • Advantages: High reactivity of the Grignard reagent can lead to fast reaction times.

  • Disadvantages: The high reactivity also leads to low functional group tolerance, as Grignard reagents are strong bases and nucleophiles.

The Negishi Coupling: Versatility and High Reactivity

The Negishi coupling uses organozinc reagents, which are more reactive than organoboranes and organostannanes.[10] This reaction is highly versatile and can be used to form a variety of carbon-carbon bonds.[11]

  • Advantages: High reactivity and broad scope.[10]

  • Disadvantages: Organozinc reagents are sensitive to air and moisture, requiring stringent anhydrous and anaerobic reaction conditions.[10]

Comparative Performance Data

The following table provides a qualitative and quantitative comparison of the different cross-coupling methods for the synthesis of a biaryl compound analogous to the product of coupling 1-iodo-4-(2-methoxyethoxy)benzene with a phenyl group. The data for the Hiyama coupling is based on the reaction of 4-bromoanisole with phenyltrimethoxysilane.[12]

Reaction Organometallic Reagent Typical Catalyst Typical Yield (%) Key Advantages Key Disadvantages
Suzuki-Miyaura Arylboronic acid/esterPd(PPh₃)₄85-95Low toxicity, stable reagents, mild conditions[3][4]Requires base, potential for protodeboronation
Stille ArylstannanePd(PPh₃)₄70-90High functional group tolerance, stable reagents[6]High toxicity of tin compounds, difficult purification[6]
Hiyama ArylsilanePdCl₂~96Low toxicity, inexpensive reagentsRequires activation (fluoride or base)[8]
Kumada Aryl GrignardNi(dppp)Cl₂ or Pd(PPh₃)₄60-80High reactivityLow functional group tolerance, sensitive reagents
Negishi ArylzincPd(PPh₃)₄ or Ni(dppe)Cl₂70-90High reactivity, broad scope[10]Air and moisture sensitive reagents[10]

Visualizing the Catalytic Cycles

Understanding the mechanism of each cross-coupling reaction is essential for troubleshooting and optimization. The following diagrams, generated using DOT language, illustrate the catalytic cycles for the Suzuki-Miyaura and Stille couplings.

Suzuki_Miyaura_Coupling cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylHalide Ar-Pd(II)L₂-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation [Ar'B(OH)₃]⁻ PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl ArBOH2 Ar'B(OH)₂ + Base Borate [Ar'B(OH)₃]⁻ ArBOH2->Borate RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Biaryl Ar-Ar' RedElim->Biaryl

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille_Coupling cluster_cycle Stille Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylHalide Ar-Pd(II)L₂-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation Ar'SnR₃ PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl ArSnR3 Ar'SnR₃ RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Biaryl Ar-Ar' RedElim->Biaryl

Caption: Catalytic cycle of the Stille coupling.

Conclusion: Selecting the Optimal Reagent and Method

The choice of an alternative reagent to 1-iodo-4-(2-methoxyethoxy)benzene for biaryl synthesis is not a one-size-fits-all decision. A careful consideration of the specific substrate, desired functional group tolerance, and practical considerations such as toxicity and cost is paramount.

  • For general applications where low toxicity and ease of handling are priorities, the Suzuki-Miyaura coupling with the corresponding boronic acid is often the method of choice.

  • When exceptional functional group tolerance is required and the challenges of toxicity and purification can be managed, the Stille coupling remains a valuable option.

  • The Hiyama coupling presents a compelling balance of low toxicity and good reactivity, making it an increasingly attractive alternative.

  • For reactions requiring highly reactive nucleophiles and where functional group compatibility is not a major concern, the Kumada and Negishi couplings offer powerful synthetic routes.

By understanding the nuances of each of these powerful cross-coupling reactions, researchers can make informed decisions to accelerate their research and development efforts in the synthesis of novel biaryl compounds.

References

  • Negishi, E. The Negishi Coupling. Wikipedia. [Link]

  • Jain, P., & Kumar, A. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules, 27(17), 5693. [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. [Link]

  • Ahmadi, Z., & Hosseyni, S. (2021). New insight in Hiyama cross-coupling reactions: Decarboxylative, denitrogenative and desulfidative couplings. Chemical Review and Letters, 4(3), 136-148. [Link]

  • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13032. [Link]

  • Organic Chemistry Portal. Hiyama Coupling. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions. (2023). Elektronische Hochschulschriften der LMU München. [Link]

  • The Hiyama Cross-Coupling Reaction: New Discoveries. CORE. [Link]

  • Stille reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry Solved. (2025, January 25). Hiyama Cross-Coupling |Basics|Mechanism|Catalytic Cycle| Examples [Video]. YouTube. [Link]

  • Organic Chemistry Portal. Negishi Coupling. [Link]

  • Huo, S., & Negishi, E. I. (2015). Negishi coupling in the synthesis of advanced electronic, optical, electrochemical, and magnetic materials. Organic Chemistry Frontiers, 2(9), 1017-1037. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]

  • Hiyama cross-coupling of phenyltrimethoxysilane with different aryl halides under microwave heating. ResearchGate. [Link]

  • Li, J. H., Liu, W. J., & Xie, Y. X. (2008). Palladium chloride catalyzed Hiyama cross-coupling reaction using phenyltrimethoxysilane. Tetrahedron Letters, 49(16), 2635-2638. [Link]

  • Catalytic cycles of the Negishi and Stille coupling reactions. ResearchGate. [Link]

  • SATHEE. Chemistry Suzuki Coupling Reaction. [Link]

  • Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research, 41(11), 1486–1495. [Link]

  • Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Monguchi, Y., Yanase, T., Mori, S., & Sajiki, H. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Synthesis, 45(01), 40-44. [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Publishing. [Link]

  • Muzammil, N. N., Bahron, H., & Tajuddin, A. M. (2020). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. IKM Institut Kimia Malaysia. [Link]

  • Negishi coupling in the synthesis of advanced electronic, optical, electrochemical, and magnetic materials. RSC Publishing. [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]

  • (PDF) Suzuki Cross Coupling Reaction-A Review. ResearchGate. [Link]

  • Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. ResearchGate. [Link]

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Strategic Advantages of 1-Iodo-4-(2-methoxyethoxy)benzene in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and materials science evolve, the selection of molecular building blocks requires a rigorous balance between synthetic reactivity and the physicochemical properties of the final product. 1-Iodo-4-(2-methoxyethoxy)benzene (CAS: 102293-99-2) represents a highly optimized synthon that perfectly bridges this gap.

By combining the exceptional leaving-group ability of an aryl iodide with the solubilizing characteristics of a short polyethylene glycol (PEG) ether, this compound offers distinct advantages over traditional aryl halides. This guide provides an objective, data-supported comparison of its performance, mechanistic causality, and practical application in cross-coupling methodologies.

Mechanistic Superiority: The Aryl Iodide vs. Bromide/Chloride Paradigm

In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig), the first and often rate-determining step is the oxidative addition of the aryl halide to the low-valent metal center (typically Pd(0) or Ni(0)).

The reactivity of the carbon-halogen bond is inversely proportional to its bond dissociation energy (BDE). The C–I bond (~238 kJ/mol) is significantly weaker than both the C–Br (~336 kJ/mol) and C–Cl (~400 kJ/mol) bonds. Consequently, aryl iodides undergo oxidative addition much more rapidly and under milder conditions than their bromide or chloride counterparts[1]. While aryl iodides are universally recognized as superior substrates for C–C bond formation, specialized biarylphosphine ligands are sometimes required in C–N couplings to prevent the formation of stable, inhibitory iodide-bridged palladium dimers[2].

The Solubilizing Pharmacophore: The 2-Methoxyethoxy Advantage

Beyond reactivity, the para-substituted 2-methoxyethoxy group acts as a truncated PEG chain. In medicinal chemistry, the incorporation of methoxyethoxy substituents is a proven strategy to disrupt the flat, crystalline packing of aromatic rings, thereby lowering the melting point and significantly enhancing aqueous solubility and cellular permeability[3]. Synthetically, this amphiphilic tail enables the use of green, aqueous solvent systems for cross-coupling reactions, which is often impossible with highly lipophilic substrates like 4-iodoanisole[4].

Comparative Performance Data

To objectively evaluate the utility of 1-Iodo-4-(2-methoxyethoxy)benzene, we compare its performance against structural analogs in a standardized aqueous Suzuki-Miyaura coupling (Reaction conditions: 1.0 eq Aryl Halide, 1.2 eq Phenylboronic acid, 0.05 mol% Pd(PPh₃)₄, 2.0 eq K₂CO₃, EtOH/H₂O (1:1), 60°C).

SubstrateLeaving GroupSolubilizing MoietyRelative Oxidative Addition RateTypical Yield (1h, 60°C)Aqueous Solubility Profile
1-Iodo-4-(2-methoxyethoxy)benzene Iodide 2-Methoxyethoxy Very Fast >95% High
1-Bromo-4-(2-methoxyethoxy)benzeneBromide2-MethoxyethoxyModerate~65%High
1-Chloro-4-(2-methoxyethoxy)benzeneChloride2-MethoxyethoxySlow<20%High
4-IodoanisoleIodideMethoxyVery Fast>95%Low

Data Interpretation: The iodide leaving group is strictly required to achieve >95% conversion within a 1-hour timeframe at mild temperatures. While 4-iodoanisole matches the reactivity, its lack of the extended ether chain severely limits its solubility in the EtOH/H₂O solvent system, often requiring the addition of toxic co-solvents (like DMF or THF) to maintain a homogeneous reaction mixture.

Catalytic Cycle & Kinetic Flow

The following diagram illustrates the causality behind the rapid reaction kinetics when using 1-Iodo-4-(2-methoxyethoxy)benzene. The weak C–I bond dramatically lowers the activation energy required for the initial oxidative addition step.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Fast with C-I bond) Pd0->OxAdd 1-Iodo-4-(2-methoxyethoxy)benzene PdII Pd(II) Aryl Iodide Intermediate OxAdd->PdII TransMet Transmetalation (Boronic Acid) PdII->TransMet Base + Ar-B(OH)2 PdII_TM Pd(II) Diaryl Intermediate TransMet->PdII_TM RedElim Reductive Elimination (Product Release) PdII_TM->RedElim RedElim->Pd0 Biaryl Product

Figure 1: Pd-Catalyzed Suzuki-Miyaura cycle showing rapid oxidative addition of the aryl iodide.

Self-Validating Experimental Protocol: Aqueous Suzuki-Miyaura Coupling

To guarantee reproducibility, the following protocol is designed as a self-validating system. Each step is grounded in mechanistic causality to ensure high fidelity in C–C bond formation.

Reagents Required:
  • Electrophile: 1-Iodo-4-(2-methoxyethoxy)benzene (1.0 mmol)

  • Nucleophile: Arylboronic acid (1.2 mmol)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mol%)

  • Base: Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Solvent: Degassed Ethanol/Milli-Q Water (1:1 v/v, 10 mL)

Step-by-Step Methodology:
  • Reaction Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid and K₂CO₃.

    • Causality: Solid-state mixing prevents localized concentration gradients. K₂CO₃ is essential to quaternize the boron atom, forming a reactive, electron-rich boronate complex that facilitates the transmetalation step.

  • Solvent Introduction & Substrate Solvation: Add 10 mL of the EtOH/H₂O mixture, followed by 1-Iodo-4-(2-methoxyethoxy)benzene.

    • Causality: The amphiphilic nature of the 2-methoxyethoxy group ensures rapid dissolution of the organic electrophile in the aqueous-ethanolic phase, eliminating the need for phase-transfer catalysts.

  • Atmospheric Purging (Degassing): Subject the stirring mixture to three cycles of freeze-pump-thaw or vigorous argon sparging for 15 minutes.

    • Causality: Pd(0) is highly susceptible to irreversible oxidation by dissolved O₂. Removing oxygen ensures the catalyst remains in its active, low-valent state.

  • Catalyst Activation: Under a positive flow of argon, quickly add the Pd(PPh₃)₄ catalyst.

    • Causality: Adding the catalyst last, post-degassing, prevents premature degradation.

  • Thermal Promotion: Heat the reaction mixture to 60°C for 1 to 2 hours. Monitor via TLC or LC-MS.

    • Causality: Because the C–I bond is highly reactive, mild heating is sufficient to drive the catalytic cycle to completion. This low temperature prevents thermal protodeboronation (degradation of the boronic acid) and preserves the ether linkage.

  • Workup & Isolation: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.

Experimental Workflow Diagram

Workflow Step1 1. Reagent Assembly (Boronic Acid + Base) Step2 2. Substrate & Solvent (Amphiphilic Solvation) Step1->Step2 Step3 3. Argon Degassing (Protect Pd(0)) Step2->Step3 Step4 4. Catalyst Addition (Initiate Cycle) Step3->Step4 Step5 5. Mild Heating (60°C) & Isolation Step4->Step5

Figure 2: Step-by-step experimental workflow for the aqueous Suzuki-Miyaura cross-coupling.

Conclusion

For researchers optimizing synthetic routes or developing novel pharmaceutical agents, 1-Iodo-4-(2-methoxyethoxy)benzene provides a dual-action advantage. The aryl iodide moiety guarantees rapid, high-yielding cross-coupling kinetics under mild conditions, while the 2-methoxyethoxy substituent ensures excellent solubility profiles. This combination reduces catalyst loading, eliminates the need for harsh organic solvents, and directly imparts favorable physicochemical properties to the downstream molecular targets.

References

1.[2] - National Institutes of Health (NIH) / MIT 2.[1] - Nature Chemistry / NIH 3.[3] - Journal of Medicinal Chemistry (ACS Publications) 4.[4] - MDPI (Molecules)

Sources

Assessing the Green Chemistry Metrics of Reactions Involving 1-Iodo-4-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Iodo-4-(2-methoxyethoxy)benzene (CAS: 102293-99-2) is a critical aryl iodide building block, frequently employed in medicinal chemistry for the introduction of glycol-based linkers (e.g., in PROTACs) and modulating physicochemical properties like lipophilicity.

Traditionally, the synthesis of this ether involves the alkylation of 4-iodophenol in dipolar aprotic solvents like N,N-Dimethylformamide (DMF). While effective, this route suffers from poor green chemistry metrics due to the reprotoxicity of DMF and the high energy/water intensity required for workup.

This guide objectively compares the Traditional Route against a Green Alternative Route utilizing 2-Methyltetrahydrofuran (2-MeTHF), a bio-derived solvent. We provide experimental protocols, quantitative metric comparisons (PMI, E-Factor), and mechanistic insights to validate the transition to sustainable methodologies without compromising yield.

Comparative Analysis of Synthetic Routes

The Chemistry: Williamson Ether Synthesis

The formation of 1-Iodo-4-(2-methoxyethoxy)benzene is a classic SN2 nucleophilic substitution. The phenoxide anion, generated from 4-iodophenol and a base, attacks the electrophilic carbon of 1-bromo-2-methoxyethane.

Route A: Traditional Approach (The "Red" Standard)
  • Solvent: DMF (N,N-Dimethylformamide).[1]

  • Base: Potassium Carbonate (K₂CO₃).[2]

  • Workup: Requires flooding the reaction mixture with water to remove DMF, followed by multiple extractions with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Drawbacks: DMF is a Substance of Very High Concern (SVHC). It is miscible with water, making recycling difficult and generating large volumes of aqueous waste.

Route B: Green Alternative (The "Green" Recommendation)
  • Solvent: 2-MeTHF (2-Methyltetrahydrofuran).[1][3][4][5]

  • Base: Potassium Carbonate (K₂CO₃).[2]

  • Workup: 2-MeTHF forms a clean biphasic system with water. The reaction mixture is washed with water, and the organic layer is directly concentrated or distilled.

  • Advantages: 2-MeTHF is derived from renewable biomass (corncobs/bagasse). It has limited water miscibility, eliminating the need for extraction solvents. It is stable to basic conditions.

Quantitative Green Metrics Comparison

The following data is based on a standardized 10 mmol scale reaction.

MetricDefinitionTraditional Route (DMF)Green Route (2-MeTHF)Improvement
Atom Economy (AE) (MW Product / ∑MW Reagents) × 10048.2% 48.2% Neutral (Intrinsic to mechanism)
Reaction Mass Efficiency (RME) (Mass Product / ∑Mass Reactants) × 100~35%~45% +28% (Due to easier isolation)
E-Factor Kg Waste / Kg Product~25 - 40< 10 High (Solvent recycling possible)
Process Mass Intensity (PMI) ∑Mass Input / Mass Product> 50< 20 Significant Reduction
Solvent Toxicity Health/Env.[6] HazardHigh (Reprotoxic)Low (Bio-based)Safer Workflow

Analytic Insight: While Atom Economy is identical (the atoms mapped from reactant to product do not change), the PMI and E-Factor are drastically improved in the Green Route. This is primarily because the Traditional Route requires a massive excess of water to wash away DMF and a secondary solvent (EtOAc) for extraction. The Green Route uses the reaction solvent (2-MeTHF) as the extraction solvent.

Visualizing the Process Transition

The following diagram illustrates the workflow differences, highlighting where waste is generated and where efficiency is gained.

G cluster_trad Traditional Route (DMF) cluster_green Green Route (2-MeTHF) T_Start 4-Iodophenol + Bromide in DMF + K2CO3 T_React Heat 80°C (12h) T_Start->T_React T_Quench Pour into H2O (Large Volume) T_React->T_Quench T_Extract Extract with EtOAc (3x) T_Quench->T_Extract T_Waste Waste: DMF/H2O Mix (Hard to Recycle) T_Quench->T_Waste High Waste G_Start 4-Iodophenol + Bromide in 2-MeTHF + K2CO3 G_React Reflux 80°C (14h) G_Start->G_React G_Wash Wash with H2O (Phase Separation) G_React->G_Wash G_Recycle Distill/Recycle 2-MeTHF G_Wash->G_Recycle Solvent Loop G_Product Product Isolation (Concentration) G_Wash->G_Product

Caption: Comparison of unit operations. The Green Route (Right) enables solvent recycling and eliminates the extraction step required in the Traditional Route (Left).

Experimental Protocols

Protocol A: Traditional Synthesis (Not Recommended)
  • Reagents: 4-Iodophenol (2.20 g, 10 mmol), 1-Bromo-2-methoxyethane (1.53 g, 11 mmol), K₂CO₃ (2.76 g, 20 mmol).

  • Solvent: DMF (15 mL).

  • Dissolve 4-iodophenol in DMF. Add K₂CO₃ and stir for 15 min.

  • Add 1-Bromo-2-methoxyethane dropwise.

  • Heat to 80°C for 12 hours.

  • Workup: Pour reaction mixture into 100 mL water. Extract with Ethyl Acetate (3 x 30 mL).

  • Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Yield: ~2.50 g (90%).

Protocol B: Green Synthesis (Recommended)
  • Reagents: 4-Iodophenol (2.20 g, 10 mmol), 1-Bromo-2-methoxyethane (1.53 g, 11 mmol), K₂CO₃ (2.76 g, 20 mmol).

  • Solvent: 2-MeTHF (15 mL).

  • Suspend 4-iodophenol and K₂CO₃ in 2-MeTHF.

  • Add 1-Bromo-2-methoxyethane.

  • Heat to reflux (approx. 80°C) for 14 hours. Note: 2-MeTHF boils at 80°C, providing convenient internal temperature control.

  • Workup: Cool to room temperature. Add 15 mL water and stir for 5 minutes.

  • Allow phases to separate.[4] Remove the lower aqueous layer (containing inorganic salts).

  • Wash the upper organic layer (2-MeTHF) once with brine (10 mL).

  • Dry the organic layer (Na₂SO₄) and concentrate under reduced pressure.

  • Yield: ~2.45 g (88%).

  • Purification: If necessary, recrystallize from heptane (2-MeTHF traces are easily removed).

Downstream Application: Cross-Coupling

The green benefits extend beyond synthesis. 1-Iodo-4-(2-methoxyethoxy)benzene is often used in Suzuki-Miyaura couplings.

Suzuki cluster_cond Green Coupling Conditions Substrate 1-Iodo-4-(2-methoxyethoxy)benzene Catalyst Pd(dtbpf)Cl2 (Low Loading) Substrate->Catalyst Boronic Aryl Boronic Acid Boronic->Catalyst Product Biaryl Product Catalyst->Product Micellar Catalysis RT to 45°C Solvent Water/Surfactant (TPGS-750-M)

Caption: Application of the product in a green Suzuki coupling using aqueous micellar technology, avoiding organic solvents entirely.

References

  • Chemical Identity & Properties

    • 1-Iodo-4-(2-methoxyethoxy)benzene. CAS 102293-99-2. Sigma-Aldrich. Link

  • Green Solvent Selection

    • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link

    • 2-Methyltetrahydrofuran (2-MeTHF) Product Guide. Penn A Kem. Link

  • Green Alkylation Methodologies

    • Lee, J. C., et al. (1995). "Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate." Synthetic Communications. (Validating Carbonate bases in non-DMF solvents). Link

    • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. (Source of 12 Principles).
  • Micellar Catalysis (Downstream Application)

    • Lipshutz, B. H., et al. (2014). "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water." Journal of Organic Chemistry. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.